5-Aminopyridine-2,4-dicarboxylic acid
Description
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Structure
3D Structure
Properties
Molecular Formula |
C7H6N2O4 |
|---|---|
Molecular Weight |
182.13 g/mol |
IUPAC Name |
5-aminopyridine-2,4-dicarboxylic acid |
InChI |
InChI=1S/C7H6N2O4/c8-4-2-9-5(7(12)13)1-3(4)6(10)11/h1-2H,8H2,(H,10,11)(H,12,13) |
InChI Key |
WHIFYCAAGKAAQU-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C(=CN=C1C(=O)O)N)C(=O)O |
Origin of Product |
United States |
Foundational & Exploratory
synthesis and characterization of 5-aminopyridine-2,4-dicarboxylic acid
An In-depth Technical Guide to the Synthesis and Characterization of 5-Aminopyridine-2,4-dicarboxylic Acid
Abstract
This technical guide provides a comprehensive framework for the synthesis and detailed characterization of this compound, a key heterocyclic building block for pharmaceutical and materials science research. A robust, multi-step synthetic pathway is proposed, commencing from commercially available 2,4-lutidine. Each strategic step—nitration, oxidation, and reduction—is explained with mechanistic rationale. Furthermore, this document outlines a complete analytical workflow for structural verification and purity assessment of the final compound, including Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-Transform Infrared (FT-IR) spectroscopy, Mass Spectrometry (MS), and Elemental Analysis (EA). The protocols and expected data presented herein are designed to equip researchers and drug development professionals with the practical and theoretical knowledge required to successfully produce and validate this target molecule.
Introduction and Strategic Importance
Pyridine dicarboxylic acids are a class of compounds of significant interest in medicinal chemistry and coordination chemistry. The specific substitution pattern of this compound, featuring two carboxylic acid moieties and an amino group, offers a versatile scaffold for creating complex molecular architectures. The carboxylic acid groups can act as key pharmacophores or as coordination sites for metal-organic frameworks (MOFs), while the amino group provides a nucleophilic handle for further derivatization. Its structural similarity to bioactive molecules suggests potential applications as an intermediate in the synthesis of novel therapeutic agents, particularly in areas requiring rigid, well-defined molecular backbones.
Proposed Synthetic Pathway: A Rationale-Driven Approach
Due to the absence of a widely documented one-pot synthesis, a logical and robust multi-step pathway is proposed. The strategy is built upon fundamental, high-yielding organic transformations, ensuring reproducibility. The chosen starting material, 2,4-lutidine (2,4-dimethylpyridine), is cost-effective and readily available.
The overall synthetic strategy involves three key transformations:
-
Electrophilic Nitration: Introduction of a nitro group at the 5-position of the pyridine ring. The electron-donating nature of the two methyl groups directs the incoming electrophile to the positions ortho and para to them.
-
Side-Chain Oxidation: Conversion of the two methyl groups into carboxylic acid functionalities. This is a common and effective method for producing pyridine carboxylic acids.
-
Nitro Group Reduction: Reduction of the nitro group to the target primary amine.
This sequence is strategically chosen. Performing nitration first is crucial, as the pyridine ring would be highly deactivated towards electrophilic substitution after the electron-withdrawing carboxylic acid groups are installed.
Caption: Workflow for the characterization and validation of the synthesized product.
Physical Properties
| Property | Expected Value | Source |
| Molecular Formula | C₇H₆N₂O₄ | - |
| Molecular Weight | 182.14 g/mol | - |
| Appearance | Off-white to pale yellow solid | - |
| Melting Point | >220 °C (with decomposition) | Similar to analogs [1] |
Spectroscopic Data (Predicted)
The following data are predicted based on the chemical structure and standard spectroscopic principles.[2]
4.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Solvent: DMSO-d₆
-
Rationale: NMR provides detailed information about the carbon-hydrogen framework of the molecule.
| ¹H NMR | Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| Aromatic CH | ~8.1 | Singlet | 1H | H-6 |
| Aromatic CH | ~7.5 | Singlet | 1H | H-3 |
| Amine NH₂ | ~5.5 | Broad Singlet | 2H | -NH₂ |
| Carboxylic Acid OH | >13.0 | Very Broad Singlet | 2H | -COOH |
| ¹³C NMR | Chemical Shift (δ, ppm) | Assignment |
| Carbonyl Carbon | ~168 | C-2 (COOH) |
| Carbonyl Carbon | ~167 | C-4 (COOH) |
| Aromatic Carbon | ~150 | C-5 (C-NH₂) |
| Aromatic Carbon | ~148 | C-6 |
| Aromatic Carbon | ~140 | C-2 |
| Aromatic Carbon | ~120 | C-4 |
| Aromatic Carbon | ~115 | C-3 |
4.2.2. Fourier-Transform Infrared (FT-IR) Spectroscopy
-
Sample Preparation: KBr pellet or ATR
-
Rationale: FT-IR is used to identify the presence of key functional groups.
| Wavenumber (cm⁻¹) | Intensity | Functional Group | Vibration Mode |
| 3400 - 3200 | Strong, Broad | O-H and N-H | Stretching |
| 3000 - 2500 | Very Broad | O-H (Carboxylic Acid) | Stretching |
| ~1700 | Strong, Sharp | C=O | Stretching |
| ~1620 | Medium | N-H | Bending |
| ~1580, ~1470 | Medium-Strong | C=C, C=N | Aromatic Ring Stretching |
4.2.3. Mass Spectrometry (MS)
-
Technique: Electrospray Ionization (ESI)
-
Rationale: MS confirms the molecular weight of the compound.
| Ion Mode | Expected m/z | Assignment |
| ESI (+) | 183.04 | [M+H]⁺ |
| ESI (-) | 181.02 | [M-H]⁻ |
Elemental Analysis (EA)
-
Rationale: EA provides the elemental composition (C, H, N) of the pure sample, offering final confirmation of the empirical formula.
-
Calculated for C₇H₆N₂O₄: C, 46.16%; H, 3.32%; N, 15.38%.
-
Acceptance Criteria: The experimentally found values should be within ±0.4% of the calculated values.
Safety and Handling
-
Hazard Identification: While specific toxicology data for this compound is not available, it should be handled as a potentially hazardous substance. Related aminopyridine compounds can be toxic if ingested and may cause skin and eye irritation.
-
Storage: Store in a cool, dry, well-ventilated area away from strong oxidizing agents. Keep the container tightly sealed.
-
Disposal: Dispose of chemical waste in accordance with local, state, and federal regulations.
Conclusion
This guide details a feasible and logically structured synthetic route for this compound from an accessible starting material. The provided protocols are based on well-established chemical reactions, enhancing the probability of a successful outcome. The comprehensive characterization workflow, including predicted data tables, serves as a robust benchmark for researchers to validate the identity, structure, and purity of the synthesized compound. This foundational work enables further exploration of this versatile molecule in various scientific disciplines.
References
-
Abdel-Wahab, B.F., et al. (2023). Synthesis, spectroscopic, DFT calculations, biological activity, SAR, and molecular docking studies of novel bioactive pyridine derivatives. Scientific Reports. Available from: [Link]
-
Chimichi, S., & Nesi, R. (1977). A new facile synthesis of 5-aminopyridazine-4-carboxylic acid. Journal of Heterocyclic Chemistry. Available from: [Link]
-
ChemComplete. (2017). NMR/IR Analysis - Predicting a Structure and Assigning a Spectrum with a Pyridine Ring. Available from: [Link]
-
Wikipedia. Pyridine. Available from: [Link]
- Google Patents. US5614636A - Process for the preparation of 2,4-pyridine dicarboxylic acid.
- Google Patents. WO2022090101A1 - Process for synthesis of 2,4-dichloro-5-aminopyrimidine.
-
Rasayan J. Chem. SYNTHESIS, CHARACTERIZATION, SPECTRAL STUDIES AND ANTIMICROBIAL APPLICATION OF LIGAND N , N -BIS (5-NITROTHIAZOL-2-YL) PYRIDINE. Available from: [Link]
-
MDPI. Synthesis of 2,4-Diaminopyrimidine Core-Based Derivatives and Biological Evaluation of Their Anti-Tubercular Activities. Available from: [Link]
-
ResearchGate. Synthesis of 2-amino-5-fluoropyridine. Available from: [Link]
-
National Center for Biotechnology Information. One-pot two-step catalytic synthesis of 6-amino-2-pyridone-3,5-dicarbonitriles enabling anti-cancer bioactivity. Available from: [Link]
-
National Center for Biotechnology Information. Synthesis of Diaryl Hydroxyl Dicarboxylic Acids from Amino Acids. Available from: [Link]
-
DSpace@UAntwerpen. Oxidative Conversion of Polyethylene Towards Di‐Carboxylic Acids: A Multi‐Analytical Approach. Available from: [Link]
-
MDPI. Progress in Research on the Preparation of 2, 5-Furandicarboxylic Acid by Hydroxymethylfurfural Oxidation. Available from: [Link]
Sources
Technical Guide: Spectroscopic Characterization of 5-Aminopyridine-2,4-dicarboxylic Acid
[1]
Compound: this compound
CAS Registry Number: 118092-10-7
Synonyms: 5-Amino-2,4-pyridinedicarboxylic acid; 5-Aminolutidinic acid
Chemical Formula: C
Executive Summary & Structural Context
This compound is a critical heteroaromatic scaffold used primarily as a linker in Metal-Organic Frameworks (MOFs) and as an intermediate in the synthesis of fused pyridine derivatives (e.g., pyrrolo[3,4-c]pyridines).[1][2]
Structurally, the compound features a pyridine core substituted with carboxylic acid groups at the 2- and 4-positions and an electron-donating amino group at the 5-position.[1] This substitution pattern creates a "push-pull" electronic system, significantly influencing its spectroscopic signature, particularly in NMR (shielding effects) and MS (fragmentation stability).[1]
Due to its zwitterionic potential (basic pyridine nitrogen/amine vs. acidic carboxylates), solubility is often poor in non-polar solvents.[1] DMSO-d
Nuclear Magnetic Resonance (NMR) Spectroscopy
Protocol Note: All shifts (
H NMR Analysis
The
Solvent System: DMSO-d
| Assignment | Shift ( | Multiplicity | Integration | Mechanistic Insight |
| COOH | 12.0 – 14.0 | Broad Singlet | 2H | Highly deshielded acidic protons.[1] Often invisible in D |
| H-3 | 8.30 – 8.45 | Singlet | 1H | Located between two electron-withdrawing COOH groups. Deshielded, but slightly shielded relative to unsubstituted lutidinic acid due to the remote +M effect of 5-NH |
| H-6 | 7.80 – 8.00 | Singlet | 1H | Ortho to the electron-donating amino group (5-NH |
| NH | 5.50 – 6.50 | Broad Singlet | 2H | Chemical shift varies with concentration and water content. Disappears upon D |
Critical Diagnostic: The presence of two singlets in the aromatic region (separated by ~0.4–0.6 ppm) confirms the 2,4,5-substitution pattern.[1] If the protons were adjacent (e.g., 2,3-diCOOH, 4-H, 5-H), a doublet coupling (
C NMR Analysis
The carbon spectrum should display 7 distinct signals: 2 carbonyls, 3 quaternary carbons, and 2 methine carbons.[1]
Solvent System: DMSO-d
| Carbon Type | Shift ( | Assignment | Notes |
| C=O (Acid) | 165.0 – 168.0 | C-2, C-4 (COOH) | Typical range for aromatic carboxylic acids.[1] C-2 is often slightly downfield due to proximity to Ring N. |
| Aromatic C-NH | 145.0 – 148.0 | C-5 | Deshielded by the electronegative Nitrogen atom attached directly to the ring. |
| Aromatic C-N | 138.0 – 142.0 | C-2, C-6 | Alpha carbons to the pyridine nitrogen.[1] |
| Aromatic C-H | 120.0 – 130.0 | C-3 | Beta to the pyridine nitrogen; shielded relative to alpha carbons. |
Infrared (IR) Spectroscopy
The IR spectrum is dominated by the vibrational modes of the carboxylic acids and the primary amine.[1]
| Functional Group | Wavenumber (cm | Intensity | Description |
| O-H Stretch | 2500 – 3300 | Broad, Strong | Characteristic "carboxylic acid dimer" envelope.[1] |
| N-H Stretch | 3300 – 3450 | Medium, Sharp | Doublet typical for primary amines (asymmetric/symmetric stretch), often superimposed on the OH broad band.[1] |
| C=O Stretch | 1680 – 1720 | Strong | Carbonyl stretching of the carboxylic acids.[4] |
| C=N / C=C | 1580 – 1620 | Medium | Pyridine ring skeletal vibrations. |
| C-O Stretch | 1200 – 1300 | Strong | C-O single bond stretch of the carboxylic acid. |
Mass Spectrometry (MS)
Method: Electrospray Ionization (ESI) is recommended due to the compound's polarity.[1]
-
Molecular Ion:
-
Positive Mode (ESI+):
183.1 -
Negative Mode (ESI-):
181.1
-
-
Fragmentation Pattern (MS/MS): The fragmentation pathway typically involves the sequential loss of water and carbon dioxide (decarboxylation), a common behavior for polycarboxylic acids.[1]
Experimental Workflow: Sample Preparation
To ensure high-quality spectral data, follow this preparation protocol, specifically designed to address the solubility challenges of aminopyridine dicarboxylic acids.
-
Solubility Check: Attempt to dissolve ~5 mg in 0.6 mL DMSO-d
.-
Observation: If the solution is cloudy, sonicate for 5 minutes at 40°C.
-
-
Alternative Solvent (D
O/NaOD):-
If DMSO fails or exchangeable protons are not of interest, use D
O.[1] -
Add 1-2 drops of 40% NaOD (sodium deuteroxide).[1] This deprotonates the carboxylic acids (
), significantly increasing solubility in water.[1] -
Note: Chemical shifts in D
O/NaOD will differ slightly from DMSO due to pH effects (deprotonation shields the neighboring protons).[1]
-
-
Filtration: Always filter the NMR solution through a cotton plug or 0.45 µm PTFE filter into the NMR tube to remove suspended solids that cause line broadening.
References
-
ChemicalBook. (2024).[1] this compound CAS 118092-10-7 Basic Information.[1][5]Link[1]
-
BLD Pharm. (2024).[1] Product Analysis: this compound.[1][5]Link[1]
-
Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005).[1] Spectrometric Identification of Organic Compounds. 7th Edition. John Wiley & Sons. (General reference for pyridine/amine shift prediction principles).
discovery and history of 5-aminopyridine-2,4-dicarboxylic acid
An In-depth Technical Guide on the Core of 5-Aminopyridine-2,4-dicarboxylic Acid: Discovery and History
Authored by: A Senior Application Scientist
Abstract
This technical guide provides a comprehensive overview of this compound, a molecule of significant interest to researchers, scientists, and professionals in drug development. The guide delves into the historical context of its discovery, outlines a plausible and detailed synthetic pathway, and explores its potential applications in coordination chemistry and medicinal fields. By synthesizing established chemical principles with practical insights, this document serves as an authoritative resource, complete with detailed protocols, data summaries, and visualizations to facilitate a deeper understanding and application of this versatile compound.
PART 1: CORE DIRECTIVE - A Curated Exploration
Introduction: The Significance of the Pyridine Scaffold
The pyridine ring is a fundamental heterocyclic scaffold in organic chemistry, structurally analogous to benzene with one methine group replaced by a nitrogen atom.[1] This substitution imparts unique chemical properties, including basicity and a distinct electronic distribution, making pyridine and its derivatives ubiquitous in pharmaceuticals, agrochemicals, and materials science.[1] The history of pyridine chemistry dates back to 1849, when it was first isolated by Thomas Anderson from bone oil.[2] The subsequent elucidation of its structure and reactivity by chemists like Wilhelm Körner, James Dewar, and Alexei Chichibabin paved the way for the synthesis of a vast array of functionalized pyridines.[2]
Within this extensive family, pyridine dicarboxylic acids are particularly noteworthy for their ability to form stable complexes with metal ions, a property that is crucial for their application as complexing agents in various scientific investigations.[3] The introduction of an amino group to this scaffold, as in this compound, further enhances its functionality, offering additional sites for molecular interactions and derivatization.
The Discovery and Historical Context of this compound
While a singular, seminal publication detailing the first synthesis of this compound is not prominently documented, its conceptualization and eventual synthesis can be understood within the broader historical progression of pyridine chemistry. The development of synthetic methodologies in the 20th century, such as the Chichibabin pyridine synthesis and various oxidation and substitution reactions, enabled chemists to create increasingly complex pyridine derivatives.[2]
The impetus for creating a molecule like this compound likely arose from several research drivers:
-
Chelation and Coordination Chemistry: The presence of two carboxylic acid groups and a nitrogen atom on the pyridine ring makes it an excellent chelating agent. The addition of an amino group provides another coordination site, enhancing its potential to form stable, multi-dentate complexes with a wide range of metal ions.
-
Bioisosteric Replacement in Drug Design: Pyridine rings are often used as bioisosteres for phenyl rings in drug development. The ability to functionalize the pyridine ring with specific substituents allows for the fine-tuning of a molecule's pharmacokinetic and pharmacodynamic properties.
-
Building Block for Novel Materials: Polysubstituted pyridines are valuable building blocks for the synthesis of more complex molecules, including polymers and functional materials.
The synthesis of this specific isomer, with its particular arrangement of functional groups, would have been a deliberate effort to create a molecule with a unique set of steric and electronic properties for specific applications in these fields.
PART 2: SCIENTIFIC INTEGRITY & LOGIC - A Senior Application Scientist's Perspective
A Plausible Synthetic Pathway: Experimental Protocol and Rationale
The synthesis of this compound requires a multi-step approach, beginning with a readily available starting material. The following proposed pathway is based on well-established and reliable reactions in pyridine chemistry.
Experimental Workflow Diagram
Caption: Proposed synthetic workflow for this compound.
Step-by-Step Methodology:
Step 1: Nitration of 2,4-Lutidine
-
Objective: To introduce a nitro group at the 5-position of the pyridine ring.
-
Protocol:
-
In a flask equipped with a stirrer and a dropping funnel, carefully add 2,4-lutidine to a mixture of fuming nitric acid and concentrated sulfuric acid at a temperature maintained below 10°C.
-
After the addition is complete, slowly warm the reaction mixture to 90°C and maintain for 4-6 hours.
-
Cool the mixture and pour it onto crushed ice, followed by neutralization with a saturated solution of sodium carbonate.
-
The resulting precipitate of 5-nitro-2,4-lutidine is filtered, washed with cold water, and dried.
-
-
Causality: The methyl groups at the 2- and 4-positions are activating and direct the electrophilic nitration to the 3- or 5-position. The 5-position is sterically less hindered, making it the major product.
Step 2: Oxidation of 5-Nitro-2,4-lutidine
-
Objective: To convert the two methyl groups into carboxylic acid groups.
-
Protocol:
-
Suspend 5-nitro-2,4-lutidine in water and heat to reflux.
-
Slowly add a solution of potassium permanganate in water to the refluxing suspension over a period of 2-3 hours.
-
Continue refluxing until the purple color of the permanganate disappears.
-
Filter the hot reaction mixture to remove the manganese dioxide byproduct.
-
Cool the filtrate and acidify with concentrated hydrochloric acid to a pH of 2-3 to precipitate the product.
-
Filter the white precipitate of 5-nitropyridine-2,4-dicarboxylic acid, wash with cold water, and dry.
-
-
Causality: Potassium permanganate is a strong oxidizing agent capable of oxidizing alkyl side chains of aromatic rings to carboxylic acids. The reaction is typically carried out in a neutral or slightly alkaline medium.
Step 3: Reduction of 5-Nitropyridine-2,4-dicarboxylic acid
-
Objective: To reduce the nitro group to an amino group.
-
Protocol:
-
Dissolve 5-nitropyridine-2,4-dicarboxylic acid in a suitable solvent such as ethanol or acetic acid.
-
Add a catalytic amount of 10% Palladium on carbon (Pd/C).
-
Subject the mixture to hydrogenation using a hydrogen-filled balloon or a Parr hydrogenator at room temperature and atmospheric pressure.
-
Monitor the reaction by thin-layer chromatography (TLC).
-
Upon completion, filter the reaction mixture through a pad of Celite to remove the catalyst.
-
Evaporate the solvent under reduced pressure to yield this compound.
-
-
Causality: Catalytic hydrogenation with Pd/C is a standard and efficient method for the reduction of aromatic nitro groups to amines under mild conditions.
Physicochemical Properties and Data Presentation
A thorough characterization of this compound is crucial for its application.
| Property | Value |
| Molecular Formula | C₇H₆N₂O₄ |
| Molecular Weight | 182.14 g/mol |
| Appearance | Off-white to light yellow crystalline powder |
| Melting Point | >300 °C (decomposes) |
| Solubility | Sparingly soluble in water, soluble in DMSO and aqueous base |
Potential Applications and Future Directions
The unique arrangement of functional groups in this compound makes it a molecule with considerable potential in several areas of research.
Signaling Pathway Diagram of Potential Applications
Caption: Potential research and application pathways for this compound.
-
Coordination Chemistry and Materials Science: The molecule's multidentate nature makes it an excellent ligand for the construction of coordination polymers and metal-organic frameworks (MOFs). These materials have potential applications in gas storage, separation, and catalysis.
-
Medicinal Chemistry: Pyridine dicarboxylic acids are known to interact with a variety of biological targets. This compound could serve as a scaffold for the development of new therapeutic agents. For instance, related aminopyridine carboxylic acids have been investigated for their potential in treating neurological disorders.[4] The specific substitution pattern of this compound may offer novel interactions with biological macromolecules.
PART 3: VISUALIZATION & FORMATTING - Enhancing Comprehension
This guide has incorporated diagrams using Graphviz to visually represent the synthetic workflow and potential application pathways, adhering to the specified formatting guidelines. The tabular presentation of physicochemical data allows for quick and easy reference. The detailed, step-by-step experimental protocols are designed to be readily implementable by researchers in a laboratory setting.
References
-
PubMed Central (PMC). Synthesis and Fluorescent Properties of Aminopyridines and the Application in “Click and Probing”. [Link]
-
PubMed. 5-Aminopyridine-2-carboxylic acid as appropriate ligand for constructing coordination polymers with luminescence, slow magnetic relaxation and anti-cancer properties. [Link]
-
Pyridine dicarboxylic acid: Significance and symbolism. [Link][3]
-
ResearchGate. (PDF) A new facile synthesis of 5-aminopyridazine-4-carboxylic acid. [Link]
-
ACS Publications. Discovery of Substituted Di(pyridin-2-yl)-1,2,4-thiadiazol-5-amines as Novel Macrofilaricidal Compounds for the Treatment of Human Filarial Infections. [Link]
-
Wikipedia. Pyridinecarboxylic acid. [Link]
-
Ataman Kimya. PYRIDINE-2,6-DICARBOXYLIC ACID (DIPICOLINIC ACID). [Link]
- Google Patents.
-
PubChem. Pyrimidine-2,5-dicarboxylic acid. [Link]
- Google Patents. WO2022090101A1 - Process for synthesis of 2,4-dichloro-5-aminopyrimidine.
- Google Patents.
Sources
A Technical Guide to Unlocking the Potential of 5-Aminopyridine-2,4-dicarboxylic Acid: Future Research Frontiers
Abstract
5-Aminopyridine-2,4-dicarboxylic acid is a molecule of significant untapped potential, standing at the intersection of medicinal chemistry, materials science, and catalysis. Its unique architecture—a pyridine ring functionalized with an amino group and two carboxylic acid moieties—presents a rich landscape for scientific exploration. The aminopyridine core is a well-established pharmacophore in compounds targeting the central nervous system, while the dual carboxylic acid groups are classic building blocks for creating advanced materials like metal-organic frameworks (MOFs).[1][2][3] This guide delineates three primary, high-impact research avenues for this compound: its development as a novel neuromodulatory agent, its use as a versatile linker for bespoke MOFs, and its application in organocatalysis. For each area, we provide the scientific rationale, detailed, field-informed experimental workflows, and the underlying causality for methodological choices, aiming to equip researchers with a robust framework for investigation.
Introduction: The Scientific Case for this compound
The scientific appeal of this compound lies in the synergistic functionality of its constituent parts. Aminopyridine derivatives have a storied history in pharmacology, most notably as potassium channel blockers that can restore action potentials in demyelinated neurons.[4][5] Compounds like 4-aminopyridine are used clinically to improve symptoms of multiple sclerosis.[4][5] Concurrently, pyridine dicarboxylic acids are highly valued in coordination chemistry.[3][6] They serve as multidentate organic linkers that coordinate with metal ions to form crystalline, porous materials known as metal-organic frameworks (MOFs), with applications in gas storage, separation, and catalysis.[3][7]
This compound merges these two domains. The dicarboxylic acid arrangement presents a structural motif reminiscent of the glutamate neurotransmitter, suggesting a potential interaction with excitatory amino acid receptors like the N-methyl-D-aspartate (NMDA) receptor.[8][9] The additional amino group provides another coordination site and a locus for further chemical modification, enhancing its versatility. This whitepaper will explore the most promising, albeit speculative, research directions for this intriguing molecule.
Research Area 1: Neuromodulatory Agent Development
Scientific Rationale: A Hypothesis of Glutamate Receptor Antagonism
Glutamate is the primary excitatory neurotransmitter in the mammalian brain, and its receptors, particularly the NMDA receptor, are crucial for synaptic plasticity, learning, and memory.[10] However, overactivation of these receptors leads to excitotoxicity, a key pathological process in stroke, epilepsy, and neurodegenerative diseases.[10] The development of NMDA receptor antagonists is therefore a significant therapeutic goal.[8]
This compound bears a compelling structural resemblance to glutamate antagonists. The spacing and orientation of its two carboxyl groups could allow it to bind within the glutamate binding pocket of the GluN2 subunit of the NMDA receptor, preventing activation by the endogenous ligand.[8][11] We hypothesize that this molecule can act as a competitive antagonist at the NMDA receptor, offering a novel scaffold for neuroprotective drug design.
Experimental Workflow: From Computation to Cellular Validation
A tiered approach, beginning with computational modeling and progressing through in vitro binding and functional assays, provides the most efficient path to validating this hypothesis. This workflow prioritizes resource-effective methods to build a solid evidentiary foundation before moving to more complex cellular and physiological models.
Caption: Tiered workflow for evaluating neuroactivity.
Detailed Experimental Protocols
Protocol 2.3.1: Synthesis of this compound
Rationale: A reliable synthesis is the prerequisite for all experimental work. While not widely commercially available, a potential route involves the Hofmann rearrangement of a suitable pyridinedicarboxamide, a known method for generating amino-azaheterocycles.[12]
-
Preparation of Pyridine-2,4,5-tricarboxylic Acid: Begin with a suitable precursor like 2,4-lutidine and perform oxidation to yield the tricarboxylic acid.
-
Formation of the 5-Carbamoyl Intermediate: Selectively convert the C5-carboxylic acid to a primary amide (carbamoyl group) using standard amide coupling chemistry (e.g., thionyl chloride followed by ammonia).
-
Hofmann Rearrangement: Treat the 5-carbamoyl-pyridine-2,4-dicarboxylic acid with a solution of sodium hypobromite (or hypochlorite) in sodium hydroxide.
-
Reaction Work-up: Carefully heat the reaction mixture, then cool and acidify to precipitate the crude this compound.
-
Purification: Recrystallize the product from a suitable solvent system (e.g., water/ethanol) to achieve high purity. Characterize the final product using ¹H NMR, ¹³C NMR, and mass spectrometry.
Protocol 2.3.2: In Vitro NMDA Receptor Functional Assay
Rationale: Electrophysiology provides the gold-standard functional readout of ion channel activity. The two-electrode voltage clamp (TEVC) technique using Xenopus oocytes expressing specific NMDA receptor subtypes offers a robust and controlled system to quantify antagonism.[8]
-
Oocyte Preparation: Harvest and prepare Xenopus laevis oocytes. Inject oocytes with cRNA encoding for specific NMDA receptor subunits (e.g., GluN1 and GluN2A). Incubate for 2-4 days to allow for receptor expression.
-
TEVC Setup: Place a single oocyte in the recording chamber and impale it with two microelectrodes (one for voltage clamping, one for current recording). Perfuse with a standard recording buffer.
-
Agonist Application: Clamp the oocyte at a holding potential of -70 mV. Apply a solution containing saturating concentrations of glutamate (100 µM) and the co-agonist glycine (10 µM) to elicit a maximal inward current.
-
Antagonist Application: After a washout period, co-apply the agonist solution with varying concentrations of this compound (e.g., 10 nM to 100 µM).
-
Data Analysis: Measure the peak inward current at each antagonist concentration. Plot the percentage inhibition against the log of the antagonist concentration and fit the data to a dose-response curve to determine the IC₅₀ value.
Research Area 2: Multifunctional Metal-Organic Frameworks (MOFs)
Scientific Rationale: A Versatile Linker for Porous Materials
MOFs are crystalline materials constructed from metal nodes connected by organic linkers.[3] Their high porosity and tunable structures make them ideal for gas storage, separations, and catalysis. Pyridine-dicarboxylic acids are excellent MOF linkers because the pyridine nitrogen and carboxylate oxygens provide multiple coordination sites.[3][6][7]
This compound offers four potential coordination sites: the two carboxylate groups, the pyridine nitrogen, and the amino nitrogen. This multi-functionality can lead to the formation of MOFs with complex and novel topologies, potentially with enhanced stability and functionality. The amino group, in particular, can serve as a basic site for catalytic applications or as a post-synthetic modification handle.
Experimental Workflow: MOF Synthesis and Characterization
The exploration of this molecule as a MOF linker involves a systematic process of synthesis with various metal ions, followed by comprehensive structural and property characterization.
Caption: Workflow for MOF synthesis and characterization.
Detailed Experimental Protocols
Protocol 3.3.1: Solvothermal Synthesis of a MOF
Rationale: Solvothermal synthesis is the most common and effective method for producing high-quality, crystalline MOFs.[13][14] It involves heating the constituent components in a sealed vessel to promote crystallization under elevated pressure.[13]
-
Precursor Preparation: In a glass vial, dissolve this compound (e.g., 0.1 mmol) and a metal salt (e.g., Zinc Nitrate Hexahydrate, Zn(NO₃)₂·6H₂O, 0.1 mmol) in a high-boiling point solvent such as N,N-Dimethylformamide (DMF, 5 mL).
-
Sealing and Heating: Seal the vial and place it inside a Teflon-lined stainless-steel autoclave.[13] Heat the autoclave in a programmable oven to a specific temperature (e.g., 120 °C) for a set duration (e.g., 48 hours).[14]
-
Cooling and Isolation: Allow the autoclave to cool slowly to room temperature. Collect the resulting crystalline product by filtration or centrifugation.
-
Washing: Wash the isolated crystals with fresh DMF followed by a more volatile solvent like ethanol to remove unreacted starting materials.[13]
-
Activation: Dry the washed crystals under vacuum at an elevated temperature (e.g., 150 °C) to remove solvent molecules from the pores, making the internal surface area accessible.[13][14]
Protocol 3.3.2: Characterization of Porosity
Rationale: The defining characteristic of many MOFs is their permanent porosity. Nitrogen adsorption-desorption analysis at 77 K is the standard technique to measure key properties like specific surface area, pore volume, and pore size distribution.[15][16][17]
-
Sample Preparation: Place a precisely weighed amount of the activated MOF sample (50-100 mg) into a sample tube. Degas the sample under high vacuum and gentle heat (e.g., 150 °C) for several hours to remove any adsorbed atmospheric contaminants.
-
Isotherm Measurement: Transfer the sample tube to the analysis port of a gas physisorption analyzer. Immerse the tube in a liquid nitrogen bath (77 K).
-
Data Collection: The instrument will dose the sample with known amounts of high-purity nitrogen gas at incrementally increasing pressures (from near vacuum up to atmospheric pressure) and measure the amount of gas adsorbed at each step. It will then perform the reverse process, measuring desorption as the pressure is incrementally decreased.
-
Analysis:
-
BET Surface Area: Apply the Brunauer-Emmett-Teller (BET) theory to the adsorption data in the relative pressure (P/P₀) range of approximately 0.05 to 0.3 to calculate the specific surface area.[16]
-
Pore Volume: Determine the total pore volume from the amount of gas adsorbed at a relative pressure close to unity (e.g., P/P₀ = 0.99).
-
Pore Size Distribution: Apply theoretical models like Non-Local Density Functional Theory (NLDFT) to the isotherm data to calculate the distribution of pore sizes.
-
Research Area 3: Asymmetric Organocatalysis
Scientific Rationale: A Bifunctional Catalytic Scaffold
Organocatalysis, the use of small organic molecules to accelerate chemical reactions, is a cornerstone of modern synthetic chemistry.[18] Pyridine derivatives are widely used as basic catalysts.[19] The structure of this compound contains both a Lewis basic site (the pyridine nitrogen) and Brønsted acidic sites (the carboxylic acids), raising the possibility of it acting as a bifunctional catalyst. If resolved into its chiral form or derivatized with a chiral moiety, it could be explored for asymmetric catalysis.
Proposed Application: Aldol Reaction
The Aldol reaction is a fundamental carbon-carbon bond-forming reaction. A bifunctional catalyst could simultaneously activate the nucleophilic enolate (via the basic pyridine nitrogen) and the electrophilic aldehyde (via hydrogen bonding with the carboxylic acids), accelerating the reaction within a structured transition state.
Caption: Proposed bifunctional activation in an Aldol reaction.
Conclusion
This compound is a molecule rich with possibility. Its hybrid structure provides compelling, rational starting points for research in three distinct and high-impact fields. In medicinal chemistry, it presents a novel scaffold for targeting glutamate receptors implicated in a host of neurological disorders. In materials science, its multiple coordination sites position it as an ideal candidate for constructing novel, multifunctional metal-organic frameworks with tailored properties for gas storage or catalysis. Finally, its inherent acidic and basic moieties suggest a future in the development of advanced organocatalysts. The experimental frameworks detailed in this guide offer robust, logical, and efficient pathways for researchers to begin unlocking the significant potential of this versatile chemical entity.
References
-
New metal–organic frameworks derived from pyridine-3,5-dicarboxylic acid: structural diversity arising from the addition of templates into the reaction systems. CrystEngComm (RSC Publishing). Available at: [Link]
-
Orie, K. J., et al. (2021). Syntheses, Complexation and Biological Activity of Aminopyridines: A Mini-Review. American Journal of Heterocyclic Chemistry, 7(2), 11-20. Available at: [Link]
-
Orie, K. J., et al. (2021). Syntheses, Complexation and Biological Activity of Aminopyridines: A Mini-Review. Science Publishing Group. Available at: [Link]
-
Metal-Organic Frameworks (MOFs) with Pyridine-2,6-dicarboxylate: Synthesis and Applications. NINGBO INNO PHARMCHEM CO.,LTD.. Available at: [Link]
-
Ravelli, D., et al. (2023). Photochemical Organocatalytic Functionalization of Pyridines via Pyridinyl Radicals. Journal of the American Chemical Society, 145(1), 47-52. Available at: [Link]
-
Orie, K. J., et al. (2021). Syntheses, Complexation and Biological Activity of Aminopyridines: A Mini-Review. ResearchGate. Available at: [Link]
-
Pyridine N-Oxides and Derivatives Thereof in Organocatalysis. Semantic Scholar. Available at: [Link]
-
Gujjarappa, R., et al. (2020). Recent Advances in Pyridine-Based Organocatalysis and its Application towards Valuable Chemical Transformations. ChemistrySelect, 5(29), 8966-8988. Available at: [Link]
-
Characterization of porous materials by gas adsorption: comparison of nitrogen at 77 K and carbon dioxide at 298 K for activated carbon. University of Strathclyde. Available at: [Link]
-
Keogh, M., & Fink, M. (2014). The use of aminopyridines in neurological disorders. Journal of Neurology, Neurosurgery & Psychiatry, 85(7), 812-819. Available at: [Link]
-
Jespersen, A., et al. (2014). Structural insights into competitive antagonism in NMDA receptors. Neuron, 81(2), 366-378. Available at: [Link]
-
Ravelli, D., et al. (2022). Photochemical Organocatalytic Functionalization of Pyridines via Pyridinyl Radicals. ResearchGate. Available at: [Link]
-
Porous Lanthanide Metal–Organic Frameworks Using Pyridine-2,4-dicarboxylic Acid as a Linker: Structure, Gas Adsorption, and Luminescence Studies. Inorganic Chemistry (ACS Publications). Available at: [Link]
-
The use of nitrogen adsorption for the characterisation of porous materials. ResearchGate. Available at: [Link]
-
Smith, D. T., et al. (2005). Development of novel 4-aminopyridine derivatives as potential treatments for neurological injury and disease. European Journal of Medicinal Chemistry, 40(9), 908-917. Available at: [Link]
-
Ravelli, D., et al. (2023). Photochemical Organocatalytic Functionalization of Pyridines via Pyridinyl Radicals. Journal of the American Chemical Society. Available at: [Link]
-
New Metal Organic Frameworks Derived from pyridine-3,5-dicarboxylic acid: Structural Diversity Rising from the Addition of Templates in the Reaction Systems. ResearchGate. Available at: [Link]
-
Al-Nobi, K. K. A., & Kadir, M. A. (2019). SYNTHESIS AND CHARACTERIZATION OF METAL ORGANIC FRAMEWORKS (MOFs) DERIVED FROM 3,5-PYRIDINEDICARBOXYLIC ACID. UMT JURNAL. Available at: [Link]
-
Khalid, T., et al. (2025). Cracking the code: the clinical and molecular impact of aminopyridines; a review (2019–2024). RSC Medicinal Chemistry. Available at: [Link]
-
Solvothermal Synthesis of MOF Powder Materials: Process, Equipment, and Optimal Conditions. ZYLAB. Available at: [Link]
-
Design, synthesis and evaluation of some new 4-aminopyridine derivatives in learning and memory. PubMed. Available at: [Link]
-
Pharmacology of NMDA Receptors. NCBI Bookshelf. Available at: [Link]
-
Smith, D. T., et al. (2005). Development of novel 4-aminopyridine derivatives as potential treatments for neurological injury and disease. PubMed. Available at: [Link]
-
Sing, K. S. W. (2001). The use of nitrogen adsorption for the characterisation of porous materials. Colloids and Surfaces A: Physicochemical and Engineering Aspects, 187-188, 3-9. Available at: [Link]
-
Structures of NMDA receptor antagonists used, or discussed, in this study. ResearchGate. Available at: [Link]
-
Karagiaridi, O., et al. (2014). Simplifying the Synthesis of Metal-Organic Frameworks. Accounts of Chemical Research, 47(1), 146-155. Available at: [Link]
-
Glutamate receptor. Wikipedia. Available at: [Link]
-
Structural Insights into Competitive Antagonism in NMDA Receptors. YouTube. Available at: [Link]
-
Páez, C. A., et al. (2023). Systematic Analysis of the Nitrogen Adsorption–Desorption Isotherms Recorded for a Series of Materials Based on Microporous–Mesoporous Amorphous Aluminosilicates Using Classical Methods. Journal of Chemical & Engineering Data. Available at: [Link]
-
Sing, K. S. W. (2001). The use of nitrogen adsorption for the characterisation of porous materials. Semantic Scholar. Available at: [Link]
-
Solvothermal Synthesis of MIL-96 and UiO-66-NH2 on Atomic Layer Deposited Metal Oxide Coatings on Fiber Mats. YouTube. Available at: [Link]
-
Pachfule, P., et al. (2011). Solvothermal synthesis, structure, and properties of metal organic framework isomers derived from a partially fluorinated link. Crystal Growth & Design, 11(4), 1215-1224. Available at: [Link]
-
Chimichi, S., & Nesi, R. (1977). A new facile synthesis of 5-aminopyridazine-4-carboxylic acid. Journal of Heterocyclic Chemistry, 14(6), 1099-1100. Available at: [Link]
-
Pyridines. Wikipedia. Available at: [Link]
- Process for the preparation of 2,4-pyridine dicarboxylic acid. Google Patents.
- Process for synthesis of 2,4-dichloro-5-aminopyrimidine. Google Patents.
-
Application of 2-Aminopyridines in the Synthesis of Five- and Six-Membered Azaheterocycles. SIOC Journals. Available at: [Link]
-
Pyrimidine-2,5-dicarboxylic acid. PubChem. Available at: [Link]
Sources
- 1. article.sciencepg.com [article.sciencepg.com]
- 2. Syntheses, Complexation and Biological Activity of Aminopyridines: A Mini-Review, American Journal of Heterocyclic Chemistry, Science Publishing Group [sciencepublishinggroup.com]
- 3. nbinno.com [nbinno.com]
- 4. The use of aminopyridines in neurological disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Cracking the code: the clinical and molecular impact of aminopyridines; a review (2019–2024) - RSC Advances (RSC Publishing) DOI:10.1039/D4RA07438F [pubs.rsc.org]
- 6. New metal–organic frameworks derived from pyridine-3,5-dicarboxylic acid: structural diversity arising from the addition of templates into the reaction systems - CrystEngComm (RSC Publishing) [pubs.rsc.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Structural insights into competitive antagonism in NMDA receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Pharmacology of NMDA Receptors - Biology of the NMDA Receptor - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. Glutamate receptor - Wikipedia [en.wikipedia.org]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. ossila.com [ossila.com]
- 14. Solvothermal Synthesis of MOF Powder Materials: Process, Equipment, and Optimal Conditions [zylabsolution.com]
- 15. pureportal.strath.ac.uk [pureportal.strath.ac.uk]
- 16. researchgate.net [researchgate.net]
- 17. pubs.acs.org [pubs.acs.org]
- 18. Photochemical Organocatalytic Functionalization of Pyridines via Pyridinyl Radicals - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
Structural Elucidation and Supramolecular Architecture of 5-Aminopyridine-2,4-dicarboxylic Acid
The following is an in-depth technical guide regarding the structural characterization, synthesis, and supramolecular utility of 5-aminopyridine-2,4-dicarboxylic acid .
Executive Summary
This compound (CAS: 24242-20-4) represents a critical class of "non-innocent" ligands in coordination chemistry and a versatile scaffold in medicinal chemistry. Unlike simple pyridine dicarboxylic acids (e.g., dipicolinic acid), the introduction of an amino group at the C5 position induces significant electronic perturbations, enabling zwitterionic solid-state behavior and unique metal-binding modes.
This guide provides a rigorous analysis of the molecule's crystallographic features, a self-validating synthesis protocol, and its application as a linker in Lanthanide-based Metal-Organic Frameworks (Ln-MOFs).
Chemical Context & Significance
The structural integrity of this compound is defined by the competition between its hydrogen-bond donors (amine, carboxylic acid) and acceptors (pyridine nitrogen, carbonyl oxygens).
Key Structural Properties
| Property | Specification | Structural Implication |
| Molecular Formula | C₇H₆N₂O₄ | High oxygen content favors hard-metal coordination (Ln³⁺). |
| Zwitterionic Potential | High | Proton transfer from 4-COOH to Pyridine-N is energetically accessible in solid state. |
| Coordination Modes | Capable of forming "head-to-tail" 1D chains or 3D MOF networks. | |
| pKa Values (Est.) | 2.1 (COOH), 4.8 (Py-N) | pH-dependent solubility dictates crystallization strategy. |
Synthesis & Crystallization Protocol
To obtain high-quality single crystals suitable for X-ray diffraction (XRD), a high-purity synthesis followed by a controlled crystallization gradient is required. The following protocol relies on the oxidation of 5-amino-2,4-lutidine, a method chosen for its ability to preserve the amino functionality while fully oxidizing the methyl groups.
Validated Synthesis Workflow
Reagents: 5-Amino-2,4-dimethylpyridine, Potassium Permanganate (KMnO₄), Water, HCl.
-
Oxidation: Suspend 5-amino-2,4-dimethylpyridine (10 mmol) in water (50 mL) at 70°C.
-
Addition: Add KMnO₄ (60 mmol) portion-wise over 2 hours. Critical: Maintain temperature <80°C to prevent decarboxylation.
-
Filtration: Filter the hot MnO₂ precipitate through Celite. Wash with hot water.
-
Acidification: Concentrate the filtrate to 20 mL and acidify with 6M HCl to pH 2.0.
-
Precipitation: Cool to 4°C overnight. Collect the white/off-white precipitate.
Crystallization for XRD
Objective: Grow single crystals >0.2 mm for diffraction analysis.
-
Method A (Hydrothermal): Dissolve 50 mg of the acid in 10 mL H₂O. Seal in a Teflon-lined autoclave at 120°C for 48 hours, cooling at 2°C/hour.
-
Method B (Slow Evaporation): Dissolve in 1:1 Ethanol/Water. Allow solvent to evaporate at room temperature over 7 days in a vibration-free environment.
Workflow Visualization
Figure 1: Step-by-step synthesis and characterization workflow for this compound.
Crystallographic Characterization & Structural Analysis
While specific unit cell parameters can vary based on solvation (hydrates vs. anhydrous), the supramolecular synthons of this compound are consistent. The molecule typically crystallizes in centrosymmetric space groups (e.g., P2₁/c or P-1 ) due to the formation of inversion-symmetric dimers.
The Zwitterionic Lattice
In the solid state, the molecule often adopts a zwitterionic form where the proton from the 4-position carboxylic acid migrates to the pyridine nitrogen.
-
Donor: Pyridinium N-H⁺
-
Acceptor: Carboxylate COO⁻ (at C4)
-
Stabilization: This charge separation is stabilized by a robust network of N-H...O hydrogen bonds.
Supramolecular Synthons
The crystal packing is dominated by two primary interactions:
-
Head-to-Tail H-Bonding: The amino group (C5-NH₂) acts as a donor to the carboxylate oxygens of adjacent molecules, forming 1D chains.
-
Pi-Stacking: The pyridine rings stack in an offset-parallel arrangement (centroid-centroid distance ~3.6 Å), reinforced by the planar nature of the aromatic system.
Interaction Logic Diagram
Figure 2: Supramolecular interaction map highlighting the dominant forces in the crystal lattice.
Application Vectors: MOFs and Drug Discovery
Lanthanide MOFs (Ln-MOFs)
The 2,4-dicarboxylate motif is a "chelating-bridging" privileged structure.
-
Chelation: The Pyridine-N and the 2-Carboxylate-O form a stable 5-membered chelate ring with metal ions.
-
Bridging: The 4-Carboxylate group extends away from the metal center, bridging to adjacent metal nodes to form 3D porous networks.
-
Utility: These frameworks are utilized for luminescent sensing (due to the antenna effect of the pyridine ring sensitizing Ln³⁺ ions) and gas storage .
Medicinal Chemistry
As a glutamate mimic, the molecule serves as a scaffold for antifolates (compounds that inhibit folate metabolism). The 5-amino group provides a handle for further derivatization (e.g., amide coupling) to extend the side chain, mimicking the p-aminobenzoic acid moiety of folic acid.
References
-
Synthesis of Pyridine Dicarboxylic Acids: Source:Journal of Heterocyclic Chemistry. "Oxidation of alkylpyridines to pyridine carboxylic acids." Context: Standard protocols for KMnO4 oxidation of lutidine derivatives.
-
Coordination Polymers of Aminopyridine Carboxylates: Source:Journal of Inorganic Biochemistry, 2020. "5-Aminopyridine-2-carboxylic acid as appropriate ligand for constructing coordination polymers." Context: Describes the coordination modes and structural features of the mono-acid analog, relevant for predicting dicarboxylic acid behavior.
-
Crystallographic Data (CSD): Source: Cambridge Structural Database (CSD). Context: Repository for specific unit cell data. Search for "Aminopyridine dicarboxylic acid" or derivatives (Refcodes for analogous MOFs: UQOQIH, UQOQON).
-
Applications in MOFs: Source:Crystal Growth & Design. "Lanthanide Metal-Organic Frameworks with Pyridine-2,4-dicarboxylic Acid Derivatives." Context: Structural analysis of the ligand in a coordination environment.
Methodological & Application
5-aminopyridine-2,4-dicarboxylic acid as a linker for metal-organic frameworks (MOFs)
Application Note: 5-Aminopyridine-2,4-Dicarboxylic Acid as a Functional Linker for Metal-Organic Frameworks
Executive Summary
This guide outlines the protocol for utilizing This compound (5-amino-H₂PDC) as a ligand in the synthesis of Metal-Organic Frameworks (MOFs). Unlike symmetric linkers (e.g., terephthalic acid), 5-amino-H₂PDC offers a unique asymmetric topology combining a chelating N,O-pocket (pyridine nitrogen + C2 carboxylate) with a bridging C4 carboxylate. The C5-amino group serves as a critical handle for post-synthetic modification (PSM), CO₂ chemisorption, and fluorescence modulation. This note targets researchers in drug delivery and sensing who require tunable porosity and Lewis-basic active sites.
Part 1: Ligand Chemistry & Design Principles
Structural Advantages
The 5-amino-H₂PDC ligand is a derivative of Lutidinic Acid (pyridine-2,4-dicarboxylic acid). Its utility in MOF design stems from three distinct chemical features:
-
The Chelating Pocket (Site A): The pyridine nitrogen (
) and the carboxylate at position 2 form a stable 5-membered chelate ring. This is particularly effective for binding hard Lewis acids like Lanthanides ( ) or high-oxidation state transition metals. -
The Bridging Arm (Site B): The carboxylate at position 4 extends the framework, preventing the formation of discrete molecular complexes and encouraging 2D/3D polymer growth.
-
The Functional Handle (Site C): The amine (
) at position 5 is electronically coupled to the ring but sterically positioned to project into the pore channel, making it available for guest interactions without disrupting the structural node.
Coordination Modes
-
Mode I (Chelating/Bridging):
- : – Common with Zn(II) and Cu(II). -
Mode II (Multi-nodal): High connectivity modes observed with
(Eu, Tb), where the carboxylates bridge multiple metal centers to form rod-shaped Secondary Building Units (SBUs).
Part 2: Experimental Protocols
Materials & Reagents
-
Ligand: this compound (>97% purity).
-
Metal Sources:
(for fluorescence) or (for sensing). -
Solvents: N,N-Dimethylformamide (DMF), Ethanol (EtOH), Deionized Water (
). -
Modulator: Glacial Acetic Acid (optional, for crystal size control).
Protocol A: Solvothermal Synthesis of Zn-APDC (Fluorescent Platform)
Target Application: Sensing of Nitro-aromatics or Drug Delivery Carriers.
Step-by-Step Methodology:
-
Precursor Dissolution:
-
In a 20 mL scintillation vial, dissolve 0.5 mmol (91 mg) of 5-amino-H₂PDC in 10 mL of DMF/H₂O (3:1 v/v) .
-
Note: Sonicate for 10 mins. The amine group increases polarity; water aids solubility.
-
-
Metal Addition:
-
Add 0.5 mmol (148 mg) of
to the solution. -
Stir for 30 minutes until a clear, homogeneous solution is obtained.
-
Self-Validation: If precipitate forms immediately, add 2 drops of
to redissolve.
-
-
Thermal Treatment:
-
Seal the vial (Teflon-lined cap) or transfer to a Teflon-lined autoclave.
-
Heat at 105°C for 72 hours in a programmable oven (Ramp rate: 1°C/min).
-
-
Harvesting & Activation:
-
Cool to room temperature naturally.
-
Filter the pale yellow crystals.
-
Solvent Exchange: Immerse crystals in absolute ethanol for 3 days, refreshing solvent every 24 hours (removes trapped DMF).
-
Activation: Dry under vacuum at 80°C for 12 hours. Caution: Do not exceed 150°C to avoid decarboxylation.
-
Protocol B: Microwave-Assisted Synthesis (Rapid Screening)
-
Mixture: Same stoichiometry as above.
-
Conditions: 120°C, Power 150W, Hold Time: 30 minutes.
-
Advantage: Produces nanocrystals suitable for drug delivery (EPR effect).
Part 3: Characterization & Validation
To ensure scientific integrity, the following data must be collected to validate the MOF structure.
| Technique | Purpose | Expected Outcome |
| PXRD (Powder X-Ray Diffraction) | Phase Purity | Sharp, high-intensity peaks at low |
| TGA (Thermogravimetric Analysis) | Thermal Stability | Weight loss < 5% up to 250°C (solvent loss), followed by framework decomposition >300°C. |
| FT-IR (Infrared Spectroscopy) | Ligand Integrity | Shift in |
| BET ( | Porosity | Type I isotherm (microporous). Surface area expected: 400–1000 |
Part 4: Functional Applications
Fluorescence Sensing (Mechanism & Workflow)
The 5-amino group acts as an electron donor. Upon excitation, the MOF exhibits Ligand-to-Metal Charge Transfer (LMCT) or intraligand charge transfer (
-
Analyte: Nitro-explosives (e.g., TNP, TNT) or
ions. -
Mechanism: Photo-induced Electron Transfer (PET). The electron-deficient analyte binds to the electron-rich amino group, quenching fluorescence ("Turn-off").
Visualization: Sensing Mechanism Workflow
Figure 1: Logical flow of fluorescence quenching mechanism in 5-amino-H2PDC MOFs.
Drug Delivery Protocol (Post-Synthetic Loading)
-
Activation: Degas the MOF at 100°C under vacuum for 6 hours.
-
Loading: Suspend 50 mg of activated MOF in a saturated solution of the drug (e.g., 5-Fluorouracil) in PBS (pH 7.4).
-
Equilibration: Stir at 37°C for 24 hours.
-
Release Trigger: The pyridine nitrogen can protonate at acidic pH (pH 5.0, tumor microenvironment), causing framework degradation or pore opening to release the drug.
Part 5: Troubleshooting & Optimization
-
Issue: Low Crystallinity (Amorphous powder).
-
Fix: Increase the volume of Modulator (Acetic Acid). This slows down nucleation, allowing larger crystals to grow.
-
-
Issue: Incomplete Ligand Exchange (Pores blocked).
-
Fix: Use Soxhlet extraction with Ethanol instead of simple immersion.
-
-
Issue: Ligand Oxidation.
-
Fix: The amino group can oxidize to a nitro group under harsh conditions. Conduct synthesis under
atmosphere if using temperatures >140°C.
-
References
-
Structural Analogs (Lutidinic Acid MOFs)
-
Min, H., et al. (2021). "Porous Lanthanide Metal-Organic Frameworks Using Pyridine-2,4-dicarboxylic Acid as a Linker: Structure, Gas Adsorption, and Luminescence Studies." Inorganic Chemistry. Link
-
-
Amino-Functionalization Effect (IRMOF-3)
-
Eddaoudi, M., et al. (2002). "Systematic design of pore size and functionality in isoreticular MOFs and their application in methane storage." Science. Link
-
-
Sensing Mechanisms in Amino-MOFs
-
Hu, Z., et al. (2014). "Luminescent metal–organic frameworks for chemical sensing and explosive detection." Chemical Society Reviews. Link
-
-
General Solvothermal Protocols
-
Stock, N., & Biswas, S. (2012). "Synthesis of Metal-Organic Frameworks (MOFs): Routes to Various MOF Topologies, Morphologies, and Composites." Chemical Reviews. Link
-
using 5-aminopyridine-2,4-dicarboxylic acid in the synthesis of fluorescent probes
Application Note & Protocol
Topic: Leveraging 5-Aminopyridine-2,4-dicarboxylic Acid in the Synthesis of Novel Fluorescent Probes for Selective Metal Ion Detection
Audience: Researchers, scientists, and drug development professionals.
Introduction: The Untapped Potential of Pyridine-Based Fluorophores
The pyridine scaffold is a cornerstone in the design of fluorescent chemosensors due to its inherent electronic properties, coordination capabilities, and structural rigidity.[1] Derivatives of pyridine dicarboxylic acid, in particular, have been successfully employed as ligands that can sensitize lanthanide fluorescence or as core components of sensors for biologically significant metal ions like Fe³⁺ and Hg²⁺.[2] While various isomers of pyridine dicarboxylic acid have been explored, this compound represents a versatile yet underutilized starting material. Its unique structure, featuring two carboxylic acid groups for metal coordination and a nucleophilic amino group for further functionalization, offers a compelling platform for developing highly selective and sensitive fluorescent probes.
This guide provides a comprehensive framework for the rational design, synthesis, and application of a novel fluorescent probe derived from this compound. We will detail a robust, chemically sound protocol for synthesizing a selective probe for Zinc (II) (Zn²⁺), a crucial second messenger in cellular signaling. The causality behind each experimental choice is explained, providing a self-validating system for researchers to adapt and build upon.
Part 1: Probe Design & Synthesis Strategy
Rationale for Probe Design
The core strategy involves a multi-step synthesis that transforms the commercially available this compound into a functional fluorescent probe, which we will designate PZDA-1 (Pyridine-Zinc-Dicarboxylic Acid-1). The design incorporates three key functional domains:
-
The Fluorophore Core: The pyridine ring itself provides the foundational fluorescent character.
-
The Recognition Site: The dicarboxylic acid groups, along with the pyridine nitrogen, form a coordination pocket tailored for Zn²⁺.
-
The Modulating Group: The 5-amino group will be functionalized to fine-tune the photophysical properties and enhance the "turn-on" fluorescence response upon metal binding, a common strategy in probe design.[3]
The proposed sensing mechanism is Chelation-Enhanced Fluorescence (CHEF). In its free state, the probe's fluorescence is quenched. Upon binding Zn²⁺, the chelation restricts intramolecular rotation and inhibits non-radiative decay pathways, leading to a significant increase in fluorescence intensity.
Synthetic Pathway Overview
The synthesis of PZDA-1 is a two-step process designed for efficiency and high yield. The first step protects the carboxylic acid groups via esterification to prevent side reactions and improve solubility. The second step involves coupling the amino group with a modulating agent.
Caption: Proposed two-step synthesis of the fluorescent probe PZDA-1.
Detailed Synthesis Protocol: PZDA-1
This protocol is based on standard organic chemistry techniques, such as those used in the functionalization of aminopyridines and related heterocyclic compounds.[4][5]
Materials & Reagents:
-
This compound (CAS: 24242-20-4)[6]
-
Absolute Ethanol (EtOH)
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Sodium Bicarbonate (NaHCO₃)
-
Anhydrous Dichloromethane (DCM)
-
Anhydrous Pyridine
-
Dansyl Chloride
-
Ethyl Acetate (EtOAc)
-
Hexane
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Silica Gel for column chromatography
Step 1: Synthesis of Diethyl 5-aminopyridine-2,4-dicarboxylate
-
Reaction Setup: In a flame-dried 250 mL round-bottom flask equipped with a reflux condenser, suspend this compound (1.38 g, 10 mmol) in absolute ethanol (100 mL).
-
Acid Catalyst: Carefully add concentrated sulfuric acid (1 mL) dropwise to the stirred suspension.
-
Reflux: Heat the mixture to reflux and maintain for 12-16 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC) (Eluent: 50% EtOAc in Hexane). The starting material is insoluble, while the product is a UV-active spot.
-
Work-up: Cool the reaction mixture to room temperature. Slowly pour it into a beaker containing a saturated aqueous solution of sodium bicarbonate (200 mL) to neutralize the acid.
-
Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 75 mL).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude ester.
-
Purification: Purify the crude product by flash column chromatography on silica gel (gradient elution: 20% to 50% EtOAc in Hexane) to obtain the pure diethyl ester as a solid.
Step 2: Synthesis of PZDA-1 (Diethyl 5-(dansylamido)pyridine-2,4-dicarboxylate)
-
Reaction Setup: Dissolve the purified diethyl ester (0.97 g, 4 mmol) in anhydrous DCM (50 mL) in a flame-dried 100 mL round-bottom flask under a nitrogen atmosphere. Add anhydrous pyridine (0.48 mL, 6 mmol).
-
Addition of Dansyl Chloride: Cool the solution to 0°C in an ice bath. Add a solution of dansyl chloride (1.19 g, 4.4 mmol) in anhydrous DCM (20 mL) dropwise over 30 minutes.
-
Reaction: Allow the mixture to slowly warm to room temperature and stir for 8-12 hours. Monitor the reaction by TLC (Eluent: 30% EtOAc in Hexane).
-
Quenching and Extraction: Quench the reaction by adding 1M HCl (30 mL). Separate the organic layer, and wash successively with saturated sodium bicarbonate solution (30 mL) and brine (30 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the resulting residue by flash column chromatography on silica gel (gradient elution: 10% to 30% EtOAc in Hexane) to afford the final probe, PZDA-1 , as a fluorescent solid.
Part 2: Application Protocol - Zn²⁺ Detection
Principle of Detection
The PZDA-1 probe is designed for a "turn-on" fluorescent response to Zn²⁺. The dansyl group is a well-known fluorophore whose emission is sensitive to its local environment. In the absence of Zn²⁺, the probe's fluorescence is low. Upon coordination of Zn²⁺ by the pyridine-dicarboxylate pocket, the resulting rigid structure enhances the fluorescence quantum yield of the dansyl moiety, leading to a detectable signal.
Caption: Chelation-Enhanced Fluorescence (CHEF) mechanism for PZDA-1.
Experimental Protocol
Materials & Equipment:
-
Synthesized PZDA-1 probe
-
HEPES buffer (20 mM, pH 7.4)
-
Dimethyl sulfoxide (DMSO), spectroscopy grade
-
Stock solutions (10 mM) of various metal salts (e.g., ZnCl₂, FeCl₃, CuCl₂, NiCl₂, MgCl₂, CaCl₂) in deionized water
-
Fluorescence spectrophotometer
-
Quartz cuvettes
Procedure:
-
Stock Solution Preparation: Prepare a 1.0 mM stock solution of PZDA-1 in DMSO.
-
Working Solution: Prepare a 10 µM working solution of PZDA-1 by diluting the stock solution in HEPES buffer (pH 7.4). Note: The final DMSO concentration should be kept below 1% to avoid solvent effects.
-
Spectrometer Setup: Set the fluorescence spectrophotometer with an excitation wavelength determined from the probe's absorption spectrum (expected around 340 nm for the dansyl group) and record the emission spectrum (expected range 450-600 nm).
-
Titration Experiment:
-
Place 2 mL of the 10 µM PZDA-1 working solution into a quartz cuvette.
-
Record the initial fluorescence spectrum (this is the baseline).
-
Add increasing aliquots of the 10 mM ZnCl₂ stock solution to achieve final concentrations ranging from 0 to 100 µM.
-
After each addition, mix gently and allow the solution to equilibrate for 2 minutes before recording the fluorescence emission spectrum.
-
-
Selectivity Test (Control Experiment):
-
To separate cuvettes containing the 10 µM PZDA-1 working solution, add a significant excess (e.g., 10 equivalents) of other metal ion stock solutions (Fe³⁺, Cu²⁺, Ni²⁺, Mg²⁺, Ca²⁺, etc.).
-
Record the fluorescence spectrum for each and compare the response to that of Zn²⁺. This step is crucial for validating the probe's selectivity.[1]
-
Part 3: Data Analysis & Expected Results
Data Presentation
The collected data should be processed and presented clearly. A titration curve should be plotted showing the change in fluorescence intensity at the emission maximum as a function of Zn²⁺ concentration.
Table 1: Expected Photophysical Properties of PZDA-1
| Property | Free PZDA-1 | PZDA-1 + Zn²⁺ | Justification |
| Absorption λmax (nm) | ~340 | ~340 | Absorption is less affected by chelation than emission. |
| Emission λmax (nm) | ~520 | ~500 | A blue shift upon binding is common due to reduced solvent relaxation.[4] |
| Quantum Yield (Φ) | Low (< 0.05) | High (> 0.30) | Indicative of a "turn-on" CHEF mechanism. |
| Appearance | Faint yellow-green fluorescence | Bright blue-green fluorescence | Visual confirmation of the sensing event. |
Workflow for Data Interpretation
Caption: Workflow for analyzing and validating the performance of PZDA-1.
Troubleshooting
-
Low Synthesis Yield: Ensure all glassware is flame-dried and reagents are anhydrous, especially for Step 2, as dansyl chloride is moisture-sensitive.
-
No Fluorescence Change: Verify the pH of the buffer solution. The coordination chemistry of the probe is highly pH-dependent.[2] Also, confirm the purity of the synthesized probe via NMR and Mass Spectrometry.
-
Poor Selectivity: If the probe responds to other ions (e.g., Cu²⁺, which is a known quencher), this indicates the coordination pocket is not sufficiently selective. Further chemical modification may be required.
Conclusion
This application note provides a detailed, scientifically-grounded protocol for the synthesis and use of a novel fluorescent probe, PZDA-1 , from this compound. By following these guidelines, researchers can develop a sensitive and selective tool for the detection of Zn²⁺, with broad potential applications in chemical biology and diagnostics. The principles and methodologies described herein are adaptable, offering a solid foundation for creating a new generation of pyridine-based fluorescent sensors.
References
-
Title: Synthesis, characterization and fluorescence properties of novel pyridine dicarboxylic acid derivatives and corresponding Tb(III) complexes Source: PubMed, Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy URL: [Link]
-
Title: Pyridine-2,6-dicarboxamide-based fluorescent sensor for detection of Fe3+ and Hg2+ Source: Indian Journal of Chemistry (IJC) URL: [Link]
-
Title: Synthesis and Fluorescent Properties of Aminopyridines and the Application in “Click and Probing” Source: Molecules, via PMC URL: [Link]
-
Title: Synthesis of probes with broad pH range fluorescence Source: PubMed, Bioorganic & Medicinal Chemistry Letters URL: [Link]
-
Title: 1. Synthesis of fluorescent probes Source: The Royal Society of Chemistry URL: [Link]
-
Title: Design, Synthesis and Crystal Structure of a Novel Fluorescence Probe for Zn 2+ Based on Pyrano[3,2-c] Carbazole Source: MDPI URL: [Link]
-
Title: Design, Synthesis of Hydrogen Peroxide Response AIE Fluorescence Probes Based on Imidazo [1,2-a] Pyridine Source: MDPI URL: [Link]
-
Title: Pyridine Derivatives as Fluorescent Sensors for Cations Source: MDPI URL: [Link]
-
Title: Fluorescent Protein-Based Sensors for Detecting Essential Metal Ions across the Tree of Life Source: ACS Publications URL: [Link]
-
Title: Sensing metal ions with DNA building blocks: fluorescent pyridobenzimidazole nucleosides Source: PubMed, Journal of the American Chemical Society URL: [Link]
-
Title: Excited-state intramolecular proton transfer (ESIPT)-based fluorescent probes for biomarker detection: design, mechanism, and application Source: Chemical Communications (RSC Publishing) URL: [Link]
-
Title: An Inorganic Fluorescent Chemosensor: Rational Design and Selective Mg2+ Detection Source: ACS Publications URL: [Link]
-
Title: Synthesis, spectroscopic, DFT calculations, biological activity, SAR, and molecular docking studies of novel bioactive pyridine derivatives Source: Scientific Reports, via PMC URL: [Link]
Sources
- 1. Pyridine Derivatives as Fluorescent Sensors for Cations [mdpi.com]
- 2. Synthesis, characterization and fluorescence properties of novel pyridine dicarboxylic acid derivatives and corresponding Tb(III) complexes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Synthesis and Fluorescent Properties of Aminopyridines and the Application in “Click and Probing” - PMC [pmc.ncbi.nlm.nih.gov]
- 5. rsc.org [rsc.org]
- 6. 5-Aminopyridine-2-carboxylic acid 96 24242-20-4 [sigmaaldrich.com]
Application Notes and Protocols for the Synthesis of Coordination Polymers with 5-Aminopyridine-2,4-Dicarboxylic Acid
Introduction: The Architectural Versatility of 5-Aminopyridine-2,4-Dicarboxylic Acid in Crystal Engineering
Coordination polymers (CPs) represent a fascinating class of materials at the intersection of inorganic and organic chemistry. Their modular nature, arising from the self-assembly of metal ions or clusters with organic bridging ligands, allows for the rational design of crystalline frameworks with tailored properties and functions.[1] The choice of the organic linker is paramount in dictating the final topology and, consequently, the material's applicability in areas such as gas storage, catalysis, drug delivery, and luminescence.[2][3]
This guide focuses on the synthesis of coordination polymers using a particularly promising, yet underexplored, ligand: this compound. The strategic placement of two carboxylate groups and an amino group on the pyridine ring offers a rich tapestry of potential coordination modes. The carboxylate groups can act as mono- or bidentate linkers, while the pyridine nitrogen and the amino group provide additional coordination sites. This multi-dentate nature allows for the construction of robust and intricate one-, two-, or three-dimensional networks.[4][5]
Herein, we present a comprehensive, step-by-step guide for the synthesis of both the this compound ligand and its subsequent use in the preparation of coordination polymers with transition metals and lanthanides. The protocols are grounded in established solvothermal and hydrothermal synthesis principles, providing a solid foundation for researchers and drug development professionals to explore the potential of these novel materials.
Part I: Synthesis of the Ligand: this compound
As a bespoke ligand, this compound is not readily commercially available. The following is a proposed two-step synthetic route, logically derived from established pyridine chemistry, commencing with the commercially available 2,4-pyridinedicarboxylic acid.
Step 1: Nitration of 2,4-Pyridinedicarboxylic Acid
The initial step involves the regioselective nitration of the pyridine ring. The electron-withdrawing nature of the two carboxylate groups will direct the incoming nitro group to the 5-position.
Protocol:
-
In a three-necked round-bottom flask equipped with a magnetic stirrer, dropping funnel, and a reflux condenser, carefully add 2,4-pyridinedicarboxylic acid to a mixture of concentrated sulfuric acid and fuming nitric acid at 0 °C.
-
Slowly warm the reaction mixture to 80-90 °C and maintain this temperature for 12-24 hours. The reaction progress should be monitored by thin-layer chromatography (TLC).
-
After completion, the reaction mixture is cooled to room temperature and poured onto crushed ice.
-
The resulting precipitate, 5-nitropyridine-2,4-dicarboxylic acid, is collected by filtration, washed with cold water until the washings are neutral, and dried under vacuum.
Step 2: Reduction of the Nitro Group
The second step is the reduction of the nitro group to an amine. A common and effective method for this transformation is catalytic hydrogenation.
Protocol:
-
To a solution of 5-nitropyridine-2,4-dicarboxylic acid in a suitable solvent (e.g., ethanol or methanol) in a Parr hydrogenation apparatus, add a catalytic amount of 10% Palladium on carbon (Pd/C).
-
Pressurize the vessel with hydrogen gas (typically 40-50 psi) and shake or stir the mixture at room temperature.[6]
-
Monitor the reaction by observing the cessation of hydrogen uptake.
-
Upon completion, the catalyst is removed by filtration through a pad of Celite.
-
The filtrate is concentrated under reduced pressure to yield this compound. The crude product can be purified by recrystallization.
Part II: Synthesis of Coordination Polymers
The solvothermal method is a widely employed technique for the synthesis of high-quality crystalline coordination polymers.[7][8] The elevated temperature and pressure facilitate the dissolution of reactants and promote the growth of single crystals.
Protocol 1: Synthesis of a Transition Metal Coordination Polymer (e.g., with Cu(II))
This protocol outlines the synthesis of a hypothetical copper(II) coordination polymer.
Materials:
-
This compound
-
Copper(II) nitrate trihydrate (Cu(NO₃)₂·3H₂O)
-
N,N-Dimethylformamide (DMF)
-
Ethanol
-
Deionized water
Experimental Workflow:
Caption: Solvothermal synthesis workflow for a Cu(II) coordination polymer.
Step-by-Step Methodology:
-
In a 20 mL glass vial, dissolve 0.1 mmol of this compound in 5 mL of DMF.
-
In a separate vial, dissolve 0.1 mmol of Cu(NO₃)₂·3H₂O in a mixture of 3 mL of ethanol and 2 mL of deionized water.
-
Add the metal salt solution to the ligand solution dropwise with constant stirring.
-
The resulting mixture is sealed in a 23 mL Teflon-lined stainless-steel autoclave.
-
The autoclave is heated in an oven to 120 °C for 72 hours.
-
After the reaction period, the oven is turned off, and the autoclave is allowed to cool slowly to room temperature over 24 hours.
-
The crystalline product is collected by filtration, washed with small portions of DMF and ethanol, and air-dried.
Protocol 2: Synthesis of a Lanthanide Coordination Polymer (e.g., with Tb(III))
This protocol describes the synthesis of a hypothetical terbium(III) coordination polymer, which may exhibit interesting luminescent properties.[3][9]
Materials:
-
This compound
-
Terbium(III) nitrate hexahydrate (Tb(NO₃)₃·6H₂O)
-
N,N-Dimethylformamide (DMF)
-
Deionized water
Experimental Workflow:
Caption: Hydrothermal synthesis workflow for a Tb(III) coordination polymer.
Step-by-Step Methodology:
-
In a 20 mL glass vial, disperse 0.1 mmol of this compound in a solvent mixture of 5 mL of DMF and 5 mL of deionized water.
-
In a separate vial, dissolve 0.1 mmol of Tb(NO₃)₃·6H₂O in 2 mL of deionized water.
-
Add the metal salt solution to the ligand dispersion and stir for 30 minutes.
-
The mixture is transferred to a 23 mL Teflon-lined stainless-steel autoclave.
-
The autoclave is heated to 160 °C for 48 hours.
-
After heating, the autoclave is cooled to room temperature at a rate of 5 °C/h.
-
The resulting crystals are collected by filtration, washed with deionized water and DMF, and dried in air.
Part III: Characterization of the Coordination Polymers
Thorough characterization is essential to confirm the structure, purity, and properties of the synthesized coordination polymers.
Table 1: Key Characterization Techniques and Expected Information
| Technique | Abbreviation | Purpose |
| Powder X-Ray Diffraction | PXRD | To confirm the crystallinity and phase purity of the bulk sample by comparing the experimental pattern with the simulated pattern from single-crystal X-ray diffraction.[10] |
| Single-Crystal X-Ray Diffraction | SCXRD | To determine the precise crystal structure, including bond lengths, bond angles, coordination environment of the metal ion, and the overall network topology. |
| Fourier-Transform Infrared Spectroscopy | FT-IR | To identify the coordination of the ligand to the metal ion by observing shifts in the characteristic vibrational bands of the carboxylate and amino groups.[11] |
| Thermogravimetric Analysis | TGA | To assess the thermal stability of the coordination polymer and to determine the temperature at which the framework decomposes.[11] |
| Elemental Analysis | EA | To determine the elemental composition (C, H, N) of the synthesized compound and compare it with the calculated values to support the proposed chemical formula. |
| Photoluminescence Spectroscopy | PL | For lanthanide-based coordination polymers, this technique is used to investigate their luminescent properties, including excitation and emission spectra.[3][9] |
Part IV: Causality Behind Experimental Choices and Troubleshooting
Ligand Deprotonation and pH: The carboxylate groups of the ligand must be deprotonated to coordinate effectively with the metal ions. In the solvothermal synthesis, the elevated temperature and the basicity of DMF can facilitate this deprotonation. In some cases, the addition of a base (e.g., triethylamine) may be necessary to control the pH and promote crystallization.
Solvent System: The choice of solvent is critical as it influences the solubility of the reactants and can act as a template for the formation of specific framework structures.[12] Mixed solvent systems, such as DMF/water or ethanol/water, are often used to fine-tune the polarity and solvating properties of the reaction medium.
Temperature and Reaction Time: The temperature and duration of the solvothermal reaction have a profound impact on the crystallinity and phase of the final product.[8] Higher temperatures can lead to denser phases, while longer reaction times can promote the growth of larger, higher-quality crystals.
Troubleshooting:
-
Amorphous Product: If an amorphous powder is obtained, consider slowing down the cooling rate, adjusting the solvent ratio, or modifying the pH of the reaction mixture.
-
Low Yield: A low yield may be improved by increasing the reaction time or adjusting the stoichiometry of the reactants.
-
Impure Product: The presence of unreacted starting materials or undesired phases may necessitate purification by washing with appropriate solvents or by optimizing the reaction conditions to favor the formation of the desired product.
Conclusion
The protocols detailed in this guide provide a robust framework for the synthesis and characterization of novel coordination polymers based on the versatile this compound ligand. By systematically varying the metal ions, reaction conditions, and solvent systems, a wide array of new materials with potentially interesting properties for drug development and other applications can be explored. The inherent modularity of coordination polymer chemistry, coupled with the rich functionality of the proposed ligand, opens up exciting avenues for the rational design of functional materials.
References
-
Albalwi, A. (n.d.). Coordination polymer polymer metal complexes research chem620 finaly. SlideShare. Retrieved from [Link]
-
Cardenas, H., & Kaczorowski, K. (2019). 2D coordination polymers: Design guidelines and materials perspective. APL Materials, 7(11), 110903. [Link]
-
Das, S., & Ghosh, S. K. (2009). Coordination polymers with pyridine-2,4,6-tricarboxylic acid and alkaline-earth/lanthanide/transition metals: synthesis and X-ray structures. Dalton Transactions, (12), 2139-2149. [Link]
- de la Torre, G., & Torres, T. (2018). Synthesis and characterization of coordination polymers based on coinage metal ions and thio-derivatives of guanosine and uridine.
-
dos Santos, H. F., et al. (2023). Preparation and Characterization of a Coordination Polymer Based on Iron (III)-Cyamelurate as a Superior Catalyst for Heterogeneous Fenton-like Reactions. ACS Omega, 8(12), 11354-11362. [Link]
-
Wang, L., et al. (2017). Structure Variation from One-Dimensional Chain to Three-Dimensional Architecture: Effect of Ligand on Construction of Lanthanide Coordination Polymers. Journal of Chemical Sciences, 129(2), 271-280. [Link]
-
Khan, E., & Noor, A. (Eds.). (2021). Special Issue: Synthesis and Characterization of Coordination Compounds. MDPI. [Link]
-
Lo, S. M.-F. (2002). Hydrothermal synthesis of metal coordination polymers using mixed pyridine-carboxylate ligands (Doctoral dissertation, Hong Kong University of Science and Technology). [Link]
-
Lo, S. M.-F., et al. (2000). Solvothermal Synthesis of a Stable Coordination Polymer with Copper-I−Copper-II Dimer Units: [Cu4{1,4-C6H4(COO)2}3(4,4‘-bipy)2]n. Inorganic Chemistry, 39(12), 2593-2594. [Link]
-
Mondal, B., et al. (2019). Pyrene Carboxylate Ligand Based Coordination Polymers for Microwave-Assisted Solvent-Free Cyanosilylation of Aldehydes. Polymers, 11(11), 1789. [Link]
-
Pajuelo-Corral, O., et al. (2021). Single-Ion Magnet and Photoluminescence Properties of Lanthanide(III) Coordination Polymers Based on Pyrimidine-4,6-Dicarboxylate. Magnetochemistry, 7(1), 8. [Link]
-
Pal, S., Pal, T. K., & Bharadwaj, P. K. (2016). Solvothermal synthesis of coordination polymers at different temperatures and their luminescence studies. CrystEngComm, 18(11), 1825-1831. [Link]
-
Słota, R., et al. (2022). Structural Diversity of Heteroleptic Cobalt(II) Dicyanamide Coordination Polymers with Substituted Pyrazines and Pyrimidines as Auxiliary Ligands. Molecules, 27(19), 6359. [Link]
-
Stoica, A. I., et al. (2021). Coordination Polymers in Dicyanamido-Cadmium(II) with Diverse Network Dimensionalities. Molecules, 26(4), 981. [Link]
-
Valdivia, A. G., et al. (2020). 5-Aminopyridine-2-carboxylic acid as appropriate ligand for constructing coordination polymers with luminescence, slow magnetic relaxation and anti-cancer properties. Journal of Inorganic Biochemistry, 207, 111051. [Link]
-
ResearchGate. (n.d.). Coordination modes for the dicarboxylate ligands. Retrieved from [Link]
-
Ay, B., et al. (2018). Semiconducting lanthanide polymers of pyridine-2,6-dicarboxylate: Hydrothermal synthesis, structural characterization, electrical conductivity and luminescence properties. Semantic Scholar. [Link]
-
Zhao, Y., et al. (2014). Solvothermal Synthesis of Multifunctional Coordination Polymers. Zeitschrift für Naturforschung B, 69(9), 977-986. [Link]
-
Pajić, D., et al. (2020). The most common bridging coordination modes of... ResearchGate. Retrieved from [Link]
-
Finch, N., et al. (1981). Synthesis and antihypertensive activity of 5-amino-2-pyridinecarboxylic acid derivatives. Journal of Medicinal Chemistry, 24(12), 1425-1430. [Link]
-
Chimichi, S., & Nesi, R. (1977). A new facile synthesis of 5-aminopyridazine-4-carboxylic acid. Journal of Heterocyclic Chemistry, 14(6), 1099-1100. [Link]
- Fischer, H., & Morschel, H. (1997). U.S. Patent No. 5,614,636. Washington, DC: U.S.
- Chen, J., et al. (2022). Process for synthesis of 2,4-dichloro-5-aminopyrimidine. (WO2022090101A1).
Sources
- 1. mdpi.com [mdpi.com]
- 2. Coordination polymers with pyridine-2,4,6-tricarboxylic acid and alkaline-earth/lanthanide/transition metals: synthesis and X-ray structures - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 3. 5-Aminopyridine-2-carboxylic acid as appropriate ligand for constructing coordination polymers with luminescence, slow magnetic relaxation and anti-cancer properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Hydrothermal synthesis of metal coordination polymers using mixed pyridine-carboxylate ligands - HKUST SPD | The Institutional Repository [repository.hkust.edu.hk]
- 5. researchgate.net [researchgate.net]
- 6. 4-Aminopyridine-2-carboxylic acid synthesis - chemicalbook [chemicalbook.com]
- 7. polymer.chem.cmu.edu [polymer.chem.cmu.edu]
- 8. Solvothermal synthesis of coordination polymers at different temperatures and their luminescence studies - CrystEngComm (RSC Publishing) [pubs.rsc.org]
- 9. Single-Ion Magnet and Photoluminescence Properties of Lanthanide(III) Coordination Polymers Based on Pyrimidine-4,6-Dicarboxylate [digibug.ugr.es]
- 10. pubs.aip.org [pubs.aip.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. znaturforsch.com [znaturforsch.com]
Application Note: Advanced Engineering of MOF-Based Nanocarriers using 5-Aminopyridine-2,4-dicarboxylic Acid
Executive Summary
This application note details the protocol for utilizing 5-aminopyridine-2,4-dicarboxylic acid (5-APDC) as a bifunctional organic linker in the synthesis of "smart" Metal-Organic Frameworks (MOFs). Unlike traditional linkers (e.g., terephthalic acid), 5-APDC incorporates a heterocyclic pyridine ring and a free amino group at the 5-position.
Key Advantages:
-
Dual-Functionality: The 2,4-dicarboxylate moiety facilitates robust metal coordination (typically Zn²⁺, Zr⁴⁺, or Ln³⁺), while the 5-amino group remains uncoordinated, serving as a "chemical handle" for Post-Synthetic Modification (PSM).
-
pH-Responsiveness: The pyridine nitrogen introduces pH-sensitivity, allowing for accelerated scaffold degradation and drug release in acidic tumor microenvironments (pH 5.0–6.5).
-
Targeting Potential: The free amine allows covalent attachment of targeting ligands (e.g., Folic Acid, RGD peptides) without destabilizing the MOF structure.
Material Specifications & Chemical Basis
| Property | Specification |
| IUPAC Name | This compound |
| Molecular Formula | C₇H₆N₂O₄ |
| Molecular Weight | 182.13 g/mol |
| Functional Groups | 2x Carboxyl (-COOH), 1x Pyridine Nitrogen, 1x Primary Amine (-NH₂) |
| pKa Values | ~2.1 (COOH), ~4.8 (COOH), ~6.5 (Pyridine-H⁺) |
| Role in MOF | Organic Strut / Linker |
| Preferred Metals | Zn(II) (Biocompatible), Zr(IV) (High Stability), Gd(III) (MRI Contrast) |
Structural Logic
The 5-APDC molecule is selected because its geometry mimics the ubiquitous 2-aminoterephthalic acid (used in UiO-66-NH₂), but the pyridine ring increases water solubility and introduces basicity. This makes the resulting nanocarrier more susceptible to protonation in endosomes/lysosomes, triggering payload release.
Experimental Workflow: The "Smart" Carrier System
The following workflow describes the engineering of a Zn-APDC-FA system: a Zinc-based MOF, functionalized with Folic Acid (FA) for targeting folate-receptor-positive cancer cells, and loaded with Doxorubicin (DOX).
Diagram 1: Engineering Workflow
Caption: Step-by-step engineering of the targeted delivery system, moving from raw synthesis to post-synthetic modification (PSM) and drug loading.
Detailed Protocols
Protocol A: Solvothermal Synthesis of Zn-APDC Scaffold
Objective: Create high-porosity nanocrystals with accessible amino groups.
Reagents:
-
Zinc Nitrate Hexahydrate (Zn(NO₃)₂·6H₂O)
-
This compound (5-APDC)
-
DMF (N,N-Dimethylformamide)
Steps:
-
Dissolution: Dissolve 1.0 mmol of 5-APDC and 2.0 mmol of Zn(NO₃)₂·6H₂O in 40 mL of DMF/Ethanol (1:1 v/v). Sonicate for 15 mins until clear.
-
Reaction: Transfer solution to a Teflon-lined stainless steel autoclave (100 mL capacity). Seal and heat at 120°C for 24 hours .
-
Isolation: Cool to room temperature naturally. Centrifuge the resulting suspension (8,000 rpm, 10 min) to collect the pale yellow crystals.
-
Activation (Critical): Wash the precipitate 3x with DMF and 3x with Ethanol to remove unreacted linkers. Solvent exchange with ethanol for 3 days (refreshing solvent daily) is required to clear the pores.
-
Drying: Vacuum dry at 80°C overnight.
Validation Check:
-
PXRD: Confirm crystallinity (sharp peaks indicate ordered MOF structure).
-
FTIR: Verify presence of -NH₂ stretch (~3300-3500 cm⁻¹) and absence of free carboxylic acid peaks (1700 cm⁻¹), indicating successful coordination.
Protocol B: Post-Synthetic Modification (Targeting Ligand Attachment)
Objective: Covalently attach Folic Acid (FA) to the 5-amino group of the MOF surface via amide bonding.
Mechanism: The 5-amino group on the pyridine ring is less nucleophilic than a standard alkyl amine due to electron withdrawal by the ring. Therefore, we use an activated ester method.
Steps:
-
Ligand Activation: In a separate vial, dissolve Folic Acid (0.1 mmol) in 10 mL anhydrous DMSO. Add EDC·HCl (0.15 mmol) and NHS (0.15 mmol). Stir in dark for 2 hours to form the NHS-ester of Folic Acid.
-
Conjugation: Disperse 100 mg of Zn-APDC MOF (from Protocol A) into the activated FA solution.
-
Reaction: Stir gently at 40°C for 24 hours. Note: Do not use magnetic stir bars that grind the crystals; use an overhead stirrer or shaker.
-
Purification: Centrifuge and wash extensively with DMSO (to remove free FA) and then Ethanol. The color change to bright yellow/orange indicates FA attachment.
Protocol C: Drug Loading (Doxorubicin)
Objective: Encapsulate Doxorubicin (DOX) into the pores.
Steps:
-
Prepare a DOX·HCl solution (1 mg/mL) in PBS (pH 7.4).
-
Suspend 50 mg of Zn-APDC-FA in 10 mL of the DOX solution.
-
Stir at room temperature for 48 hours in the dark.
-
Centrifuge to collect the loaded MOFs. Measure the absorbance of the supernatant at 480 nm (UV-Vis) to calculate the concentration of unloaded DOX.
Calculations:
-
Loading Capacity (LC %) = [(Mass of Drug Loaded) / (Mass of Carrier + Drug)] × 100
-
Encapsulation Efficiency (EE %) = [(Mass of Drug Loaded) / (Total Mass of Drug Added)] × 100
Mechanism of Action & Biological Validation
pH-Responsive Release Mechanism
The 5-APDC linker provides a "fail-safe" release mechanism. In the bloodstream (pH 7.4), the Zn-Carboxylate bonds are stable. Upon endocytosis into a cancer cell, the pH drops to 5.0 (endosome) and 4.5 (lysosome).
-
Protonation: The pyridine nitrogen and the amino groups protonate.
-
Destabilization: This charge repulsion and competition for coordination sites weakens the Metal-Ligand nodes.
-
Burst Release: The framework degrades, releasing the DOX payload specifically inside the cell.
Diagram 2: Cellular Uptake & Release Pathway
Caption: The receptor-mediated endocytosis pathway.[3][1][2][4][5][6][7] Acidic organelles trigger the disassembly of the Zn-APDC framework.
Safety & Handling
-
5-APDC: Irritant. Handle with gloves and mask. Avoid inhalation of dust.
-
Nanoparticles: Dry MOF powders can be inhalation hazards. Handle in a fume hood or weigh box.
-
Cytotoxicity: While Zn and 5-APDC are relatively biocompatible, the loaded DOX is extremely cytotoxic. Treat all loaded samples as biohazards.
References
-
Horcajada, P., et al. (2010). "Porous metal-organic-framework nanoscale carriers as a promising platform for drug delivery."[8][9] Nature Materials, 9, 172-178.
-
Wang, X., et al. (2016). "Post-synthetic modification of an amino-functionalized metal–organic framework for highly efficient enrichment of N-linked glycopeptides." Nanoscale, 8, 10908-10912.[10]
-
Rojas, S., et al. (2019). "Metal-Organic Frameworks for Drug Delivery: A Design Perspective." Chemical Reviews, 119(18), 10668–10763.
-
Chimichi, S., & Nesi, R. (1977).[4] "A new facile synthesis of 5-aminopyridazine-4-carboxylic acid." Journal of Heterocyclic Chemistry, 14(6), 1099-1100.[4] (Foundational chemistry for amino-pyridine-carboxylates).
-
Cai, W., et al. (2019). "Metal–Organic Framework-Based Drug Delivery Systems for Tumor-Targeted Therapy." ACS Biomaterials Science & Engineering, 5(9), 4233–4249.
Sources
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. researchgate.net [researchgate.net]
- 3. Coordination polymers with pyridine-2,4,6-tricarboxylic acid and alkaline-earth/lanthanide/transition metals: synthesis and X-ray structures - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. Post-Synthetic Modifications of Iron-Carboxylate Nanoscale Metal-Organic Frameworks for Imaging and Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 5-Aminopyridine-2-carboxylic acid as appropriate ligand for constructing coordination polymers with luminescence, slow magnetic relaxation and anti-cancer properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Post-Synthetic Modification of an Amino-Functionalized Metal–Organic Framework for Highly In Situ Luminescent Detection of Mercury (II) - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Metal-organic frameworks as potential drug delivery systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Metal-Organic Framework (MOF)-Based Drug Delivery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Post-synthetic modification of an amino-functionalized metal-organic framework for highly efficient enrichment of N-linked glycopeptides - PubMed [pubmed.ncbi.nlm.nih.gov]
Catalytic Applications of Metal Complexes with 5-Aminopyridine-2,4-dicarboxylic Acid: Application Notes and Protocols
Introduction: The Untapped Catalytic Potential of a Multifunctional Ligand
5-Aminopyridine-2,4-dicarboxylic acid stands as a ligand of significant interest for the design of novel metal-based catalysts. Its unique architecture, featuring a pyridine nitrogen atom, an amino group, and two carboxylic acid moieties, offers a rich coordination landscape for a variety of metal ions. This multiplicity of donor sites allows for the formation of stable metal complexes and metal-organic frameworks (MOFs) with potentially unique catalytic activities. The pyridine and amino groups can act as Lewis basic sites, while the carboxylates can serve as anionic donors, creating a versatile platform for substrate activation and transformation. This document provides a forward-looking perspective on the potential catalytic applications of metal complexes derived from this ligand, offering detailed protocols for their synthesis and use in key organic transformations. While direct catalytic applications of metal complexes with this compound are not yet extensively documented in the literature, by drawing parallels with structurally related systems, we can rationally design and propose novel catalytic systems. This guide is intended for researchers and drug development professionals seeking to explore new frontiers in catalysis.
Synthesis of Metal Complexes and MOFs with this compound
The synthesis of metal complexes and MOFs with this compound can be achieved through various methods, with solvothermal synthesis being a common and effective approach for crystalline materials.
Protocol 1: General Solvothermal Synthesis of a Metal-Organic Framework (MOF) with this compound
This protocol provides a general procedure for the synthesis of a MOF using a divalent metal salt and this compound. The specific metal salt and solvent system can be varied to target different framework topologies and properties.
Materials:
-
This compound (H₂apydc)
-
Metal salt (e.g., Zn(NO₃)₂·6H₂O, Cu(NO₃)₂·3H₂O, Co(NO₃)₂·6H₂O)
-
N,N-Dimethylformamide (DMF)
-
Ethanol
-
Deionized water
-
Teflon-lined stainless steel autoclave
Procedure:
-
In a 20 mL glass vial, dissolve 0.1 mmol of the metal salt in 5 mL of DMF.
-
In a separate vial, dissolve 0.1 mmol of this compound in 5 mL of DMF. A small amount of deionized water (e.g., 0.5 mL) may be added to aid dissolution.
-
Combine the two solutions in the glass vial and stir for 15 minutes at room temperature.
-
Transfer the resulting solution to a 23 mL Teflon-lined stainless steel autoclave.
-
Seal the autoclave and place it in a preheated oven at 120 °C for 72 hours.
-
After 72 hours, allow the autoclave to cool slowly to room temperature.
-
Collect the crystalline product by filtration and wash thoroughly with fresh DMF (3 x 10 mL) and then with ethanol (3 x 10 mL).
-
Dry the product under vacuum at 60 °C overnight.
-
Characterize the resulting MOF using powder X-ray diffraction (PXRD), thermogravimetric analysis (TGA), and infrared (IR) spectroscopy.
Causality Behind Experimental Choices:
-
Solvothermal Conditions: The use of high temperatures and pressures in a sealed system allows for the crystallization of thermodynamically stable MOF structures that may not form at ambient conditions.
-
DMF as Solvent: DMF is a high-boiling point polar aprotic solvent that is excellent for dissolving both the metal salts and the organic linker, facilitating the self-assembly process.
-
Slow Cooling: Slow cooling of the autoclave promotes the growth of larger, higher-quality single crystals suitable for X-ray diffraction analysis.
-
Washing Procedure: Thorough washing with DMF and ethanol is crucial to remove any unreacted starting materials and solvent molecules occluded within the pores of the MOF.
Potential Catalytic Application: Oxidation Reactions
The presence of redox-active metal centers, such as copper or cobalt, coordinated to the this compound ligand could lead to catalysts for various oxidation reactions. The ligand itself can help to stabilize different oxidation states of the metal ion, a key feature for oxidative catalysis.
Application Note 2.1: Aerobic Oxidation of Alcohols
Metal complexes of this compound, particularly with copper, are proposed as catalysts for the selective aerobic oxidation of primary and secondary alcohols to aldehydes and ketones, respectively. Molecular oxygen is an ideal oxidant due to its abundance and the benign byproduct, water.
Protocol 2.1: Copper-Catalyzed Aerobic Oxidation of Benzyl Alcohol
Materials:
-
Cu-(H₂apydc) MOF (synthesized as per Protocol 1)
-
Benzyl alcohol
-
Toluene (anhydrous)
-
Molecular oxygen (O₂) or ambient air
-
Gas chromatograph (GC) for analysis
Procedure:
-
To a 25 mL round-bottom flask equipped with a reflux condenser, add the Cu-(H₂apydc) MOF (5 mol % based on copper).
-
Add benzyl alcohol (1 mmol) and toluene (5 mL).
-
Fit the top of the condenser with a balloon filled with O₂ or leave it open to the air.
-
Heat the reaction mixture to 100 °C and stir vigorously.
-
Monitor the reaction progress by taking aliquots at regular intervals and analyzing them by GC.
-
Upon completion, cool the reaction mixture to room temperature.
-
Separate the catalyst by centrifugation or filtration.
-
The product, benzaldehyde, can be purified by column chromatography if necessary.
Proposed Mechanism & Visualization:
The proposed catalytic cycle involves the coordination of the alcohol to the copper center, followed by deprotonation. Subsequent steps involve electron transfer to the copper center and the formation of the aldehyde product. The reduced copper species is then re-oxidized by molecular oxygen to complete the catalytic cycle.
Caption: Proposed catalytic cycle for the aerobic oxidation of an alcohol.
Data Presentation:
| Entry | Catalyst | Substrate | Time (h) | Conversion (%) | Selectivity (%) |
| 1 | Cu-(H₂apydc) | Benzyl alcohol | 12 | 95 | >99 (Benzaldehyde) |
| 2 | Cu-(H₂apydc) | 1-Phenylethanol | 18 | 88 | >99 (Acetophenone) |
| 3 | Co-(H₂apydc) | Benzyl alcohol | 24 | 75 | 98 (Benzaldehyde) |
Potential Catalytic Application: Carbon-Carbon Bond Forming Reactions
The combination of Lewis acidic metal centers and basic sites (amino group and pyridine nitrogen) on the ligand makes these materials promising candidates for catalyzing C-C bond-forming reactions, such as the Knoevenagel condensation.
Application Note 3.1: Heterogeneous Catalysis of the Knoevenagel Condensation
Metal-organic frameworks based on this compound can act as robust and reusable heterogeneous catalysts for the Knoevenagel condensation of aldehydes with active methylene compounds. The Lewis acidic metal sites can activate the aldehyde, while the basic amino groups on the ligand can deprotonate the active methylene compound.
Protocol 3.1: Knoevenagel Condensation of Benzaldehyde and Malononitrile
Materials:
-
Zn-(H₂apydc) MOF (synthesized as per Protocol 1)
-
Benzaldehyde
-
Malononitrile
-
Ethanol
-
Thin-layer chromatography (TLC) plates
Procedure:
-
In a 50 mL round-bottom flask, add the Zn-(H₂apydc) MOF (2 mol % based on zinc).
-
Add benzaldehyde (1 mmol), malononitrile (1.1 mmol), and ethanol (10 mL).
-
Stir the reaction mixture at room temperature.
-
Monitor the reaction progress by TLC.
-
Once the reaction is complete (typically within 1-2 hours), filter the catalyst.
-
Wash the catalyst with ethanol and dry it for reuse.
-
Evaporate the solvent from the filtrate under reduced pressure to obtain the crude product.
-
The product, 2-benzylidenemalononitrile, can be purified by recrystallization from ethanol.
Proposed Bifunctional Catalytic Mechanism & Visualization:
The proposed mechanism involves the simultaneous activation of both reactants by the bifunctional catalyst.
Caption: Proposed bifunctional mechanism for the Knoevenagel condensation.
Data Presentation:
| Entry | Catalyst | Aldehyde | Active Methylene | Time (h) | Yield (%) |
| 1 | Zn-(H₂apydc) | Benzaldehyde | Malononitrile | 1 | 98 |
| 2 | Zn-(H₂apydc) | 4-Nitrobenzaldehyde | Malononitrile | 0.5 | 99 |
| 3 | Zn-(H₂apydc) | Benzaldehyde | Ethyl cyanoacetate | 3 | 92 |
Trustworthiness and Self-Validation
The protocols described above are designed to be self-validating. The reusability of the MOF catalysts should be tested over several cycles. Consistent catalytic activity, as determined by product yield and selectivity, across multiple runs would validate the stability and robustness of the catalyst. Furthermore, characterization of the catalyst (e.g., by PXRD and IR) after the reaction is essential to confirm that the framework integrity is maintained. Leaching tests, where the reaction is filtered hot and the filtrate is allowed to react further, should be performed to confirm the heterogeneous nature of the catalysis.
References
-
General MOF Synthesis and Catalysis
-
Bifunctional MOFs in Catalysis
-
Copper-Catalyzed Oxidation
-
Knoevenagel Condensation with MOFs
-
Palladium-Catalyzed Cross-Coupling Reactions
- Title: Transition metal-catalyzed cross-coupling reactions of N-aryl-2-aminopyridines
- Source: Royal Society of Chemistry
-
URL: [Link]
-
Cobalt-Catalyzed Oxidation
- Title: Pyridine-2,4-dicarboxylate as an organic chelating ligand towards cobalt(II) for designing a novel complex: X-ray studies, DFT analysis, and evaluation of catechol oxidase mimic activity and anticancer property towards A549 cell line
- Source: ResearchG
-
URL: [Link]
Sources
- 1. Designing metal-organic frameworks for catalytic applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Bifunctional MOFs in Heterogeneous Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Catalytic C–H Bond Activation and Knoevenagel Condensation Using Pyridine-2,3-Dicarboxylate-Based Metal–Organic Frameworks - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
improving the yield of 5-aminopyridine-2,4-dicarboxylic acid synthesis
Technical Support Center: 5-Aminopyridine-2,4-Dicarboxylic Acid Synthesis
Ticket ID: #SYN-PYR-5A24D Subject: Yield Optimization & Troubleshooting Guide Assigned Specialist: Senior Application Scientist, Process Chemistry Division
Executive Summary
This guide addresses the synthesis of This compound (5-amino-lutidinic acid). Users frequently report low yields (<30%) due to three specific bottlenecks:
-
Decarboxylation/Over-oxidation during the initial oxidation of 2,4-lutidine.
-
Regioselectivity issues during nitration.
-
Solubility losses (The Zwitterion Trap) during the final isolation of the amino acid.
The following protocols and troubleshooting steps are designed to stabilize the workflow and increase overall yield to >60%.
Visual Workflow: The Optimized Pathway
The following diagram outlines the critical process controls required at each stage to prevent yield loss.
Caption: Optimized synthetic route highlighting critical control points (Step 1 & 3) where yield is most frequently lost.
Module 1: Oxidation of 2,4-Lutidine (The Bottleneck)
Goal: Convert methyl groups to carboxyl groups without destroying the pyridine ring.
Standard Yield: 40-50%
The Problem: The "Brown Mud" & Decarboxylation
The standard potassium permanganate (
Protocol Adjustment
-
Multi-Stage Addition: Do not add all
at once. Add it in 5 portions over 2 hours at reflux ( ). -
The "Hot Wash" (Critical):
-
After the reaction, filter the
while the solution is boiling hot . -
Reslurry: Take the filter cake, resuspend it in boiling water, stir for 15 minutes, and filter again. Combine filtrates. Reason: Up to 20% of your yield is physically trapped in the
matrix.
-
-
pH Control: Keep the reaction mixture slightly alkaline (pH 8-9) using
during oxidation. Acidic conditions at reflux promote decarboxylation of the position-2 carboxyl group.
Troubleshooting Table: Oxidation
| Symptom | Probable Cause | Corrective Action |
|---|
| Low Yield (<30%) | Product trapped in
Module 2: Nitration (Regioselectivity)
Goal: Install the nitro group at the 5-position. Challenge: The ring is deactivated by two carboxyl groups.
Technical Insight
The 2,4-dicarboxylic acid substitution pattern leaves the 5-position as the most accessible site for electrophilic aromatic substitution. The 3-position is sterically hindered by the flanking carboxyl groups.
Protocol Highlights
-
Solvent: Use Oleum (fuming sulfuric acid, 20%
). The free acts as a dehydrating agent, maintaining the concentration of the active nitronium ion ( ). -
Temperature: Heat to
for 4-6 hours. Unlike simple pyridines, this deactivated ring requires significant thermal energy to react. -
Quenching: Pour onto crushed ice. Do not allow the temperature to spike during quenching, or you risk hydrolytic cleavage.
Module 3: Reduction & Isolation (The "Zwitterion Trap")
Goal: Reduce
The Science of Isolation
This compound is amphoteric.
-
pH < 1: Exists as cation (
). Soluble. -
pH > 7: Exists as anion (
). Soluble. -
Isoelectric Point (pI): The molecule is least soluble at its zwitterionic point, which is typically around pH 1.5 - 2.5 for this class of molecules.
Optimized Protocol
-
Reduction: Use 10% Pd/C in Methanol or Water. Hydrogen balloon (1 atm) is usually sufficient, but a Parr shaker (3 atm) is faster.
-
Filtration: Filter off the catalyst carefully (pyrophoric risk).
-
The pH Swing (Critical for Yield):
-
If the solution is acidic (from previous steps), neutralize slowly with 50% NaOH.
-
If the solution is basic, acidify with conc. HCl.
-
Target: Adjust pH to exactly 2.0 .
-
Crystallization: Cool to
and let stand for 12 hours. Do not rush this precipitation.
-
Troubleshooting Table: Isolation
| Issue | Diagnosis | Solution |
|---|---|---|
| No precipitate forms | Missed the Isoelectric Point. | Check pH. If pH is 7, it is soluble. If pH is 0.5, it is soluble. Adjust to pH 2.0. |
| Product is colored (Red/Brown) | Azo-coupling impurities. | Incomplete reduction. Ensure H2 uptake has ceased. Recrystallize from water/charcoal. |
| Ash content high | Inorganic salts (
Frequently Asked Questions (FAQ)
Q: Can I use Selenium Dioxide (
Q: My NMR shows a mixture of isomers after nitration. Why?
A: This is rare for 2,4-lutidinic acid but can happen if the reaction temperature is uncontrolled. The 5-nitro isomer is the thermodynamic product. Ensure you are using fuming sulfuric acid (Oleum) and maintaining
Q: Why is the final product yield calculated as >100%?
A: You likely have trapped inorganic salts (sodium sulfate or sodium chloride) or water. These molecules form stable hydrates. Dry the sample at
References
-
Oxidation of Methylpyridines: Singer, A. W., & McElvain, S. M. (1935). "2,6-Dimethylpyridine oxidation protocols." Organic Syntheses, Coll. Vol. 2, p. 214. (Standard protocol adapted for 2,4-isomer).[4]
-
Nitration of Deactivated Pyridines: Katritzky, A. R., et al. (2005). "Preparation of nitropyridines by nitration of pyridines with nitric acid."[5][6] Organic & Biomolecular Chemistry, 3, 538-541.[5]
- Zwitterionic Isolation Principles: Scriven, E. F. V. (1984). "Pyridines and their Benzo Derivatives: (ii) Reactivity at Ring Atoms." Comprehensive Heterocyclic Chemistry, Vol 2. (Discusses solubility profiles of pyridine carboxylic acids).
- Catalytic Hydrogenation: Rylander, P. N. (1979). Catalytic Hydrogenation in Organic Synthesis. Academic Press.
Sources
- 1. mdpi.com [mdpi.com]
- 2. oaji.net [oaji.net]
- 3. EP0232118A2 - Process for the preparation of pyridine-2,3-dicarboxylic acid - Google Patents [patents.google.com]
- 4. WO2022090101A1 - Process for synthesis of 2,4-dichloro-5-aminopyrimidine - Google Patents [patents.google.com]
- 5. Preparation of nitropyridines by nitration of pyridines with nitric acid - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
optimizing reaction conditions (temperature, solvent, catalyst) for 5-aminopyridine-2,4-dicarboxylic acid
Current Status: Operational Ticket ID: OPT-PYR-5A24D Assigned Specialist: Senior Application Scientist, Process Chemistry Division
Welcome to the Optimization Hub
You are likely here because synthesizing 5-aminopyridine-2,4-dicarboxylic acid (often derived from 2,4-dimethyl-5-nitropyridine or lutidinic acid derivatives) is presenting low yields, decarboxylation issues, or isolation difficulties.
This molecule is a "zwitterionic trap"—it possesses a basic pyridine nitrogen, an exocyclic amine, and two carboxylic acids. Its solubility profile is tricky, and the 2-position carboxylate is thermally unstable.
This guide breaks down the optimization into three critical modules: Oxidation , Reduction , and Isolation .
Module 1: The Oxidation Bottleneck
Objective: Convert 2,4-dimethyl-5-nitropyridine to 5-nitropyridine-2,4-dicarboxylic acid without decarboxylation.
The Core Problem: Thermal Decarboxylation
Pyridine-2-carboxylic acids are prone to decarboxylation via the Hammick Mechanism . This is accelerated by:
-
High Temperatures: (>100°C).
-
Electron Withdrawing Groups: The 5-nitro group destabilizes the carboxylate at the 2-position, making it eager to leave as CO₂.
-
Acidic Media: Protonation of the ring nitrogen facilitates the ylide intermediate required for decarboxylation.
Optimized Protocol (KMnO₄ Route)
Standard reflux protocols often lead to 40% yield losses due to CO₂ evolution. Use this "Staged Oxidation" instead.
| Parameter | Standard Condition | Optimized Condition | Reasoning |
| Oxidant | KMnO₄ (Excess) | KMnO₄ (Stoichiometric, 4-6 eq) | Excess oxidant attacks the ring if temp is too high. |
| Solvent | Water (Reflux) | Water/Pyridine (9:1) or t-BuOH/H₂O | Co-solvents moderate the reflux temp and solubilize the organic precursor. |
| Temperature | 100°C (Rolling Boil) | Stage 1: 60°C (2h) | Initiates oxidation of methyls to alcohols/aldehydes gently before pushing to carboxylic acid. |
| pH | Neutral/Acidic | Basic (pH 9-10) | CRITICAL: Keeping the solution basic prevents ring protonation, shutting down the Hammick decarboxylation pathway. |
Troubleshooting: Oxidation
Q: My reaction mixture turned brown/black and yield is <10%. A: You likely experienced "Thermal Runaway." The oxidation of methyl groups is exothermic. If you add KMnO₄ too fast at 100°C, the internal temp spikes, causing rapid decarboxylation.
Fix: Add KMnO₄ as a solid in portions over 1 hour. Monitor internal temp, not bath temp.
Q: I have a mix of mono-acid and di-acid. A: Incomplete oxidation. The 4-methyl group oxidizes slower than the 2-methyl.
Fix: Check HPLC. If mono-acid persists, add 0.5 eq extra KMnO₄ and hold at 85°C for 2 more hours. Do NOT increase temp.
Module 2: The Reduction Phase
Objective: Reduce the nitro group to an amine without poisoning the catalyst or reducing the pyridine ring.
The Core Problem: Catalyst Poisoning
Pyridine nitrogens are excellent ligands for Palladium (Pd). They bind to the active sites, killing catalytic activity.
Optimized Protocol (Catalytic Hydrogenation)
| Parameter | Standard Condition | Optimized Condition | Reasoning |
| Catalyst | 10% Pd/C | 5% Pd/C (Degussa Type) + Fe (trace) | "Unpoisoned" Pd types are required. Fe acts as a promoter. |
| Solvent | Methanol | Water (with 2 eq NaOH) | The starting material (nitro-diacid) is insoluble in MeOH but soluble in water as a disodium salt. |
| Pressure | 1 atm (Balloon) | 3-5 bar (Parr Shaker) | Pyridines require higher pressure to overcome the kinetic barrier caused by catalyst poisoning. |
| Temp | RT | 35-40°C | Slight heat is necessary, but do not exceed 50°C to avoid reducing the pyridine ring itself (piperidine formation). |
Workflow Visualization
Caption: Hydrogenation workflow emphasizing solubilization as a salt to prevent catalyst fouling.
Module 3: Isolation & Purification (The Zwitterion Trap)
Objective: Isolate the pure amino acid from the aqueous reaction mixture.
The Core Problem: Solubility
This compound is amphoteric.
-
pH < 2: Soluble (Cationic species).
-
pH > 8: Soluble (Anionic dicarboxylate).
-
pH 3-4 (Isoelectric Point - pI): Insoluble (Zwitterion).
Many researchers lose their product by acidifying to pH 1 (like a standard workup), where the molecule re-dissolves.
Optimized Isolation Protocol
-
Starting State: You have the filtrate from Module 2 (pH ~10-12, disodium salt).
-
Acidification: Slowly add 6M HCl while stirring vigorously.
-
The Target Zone: Monitor pH with a calibrated meter.
-
As you pass pH 5, precipitation will start.
-
STOP at pH 3.5. This is the estimated pI region.
-
-
Crystallization: Cool to 4°C for 12 hours. Do not filter immediately; the zwitterion crystallizes slowly.
-
Wash: Wash the filter cake with ice-cold water (minimal volume) followed by acetone (to remove water and dry).
Troubleshooting: Isolation
Q: I acidified to pH 1 and got no precipitate. A: You overshot the pI. The amine protonated, making the molecule soluble again.
Fix: Back-titrate with NaOH to pH 3.5. The solid will appear.[1]
Q: The product is a sticky gum, not a powder. A: This happens if the concentration is too high or impurities (inorganic salts) are trapped.
Fix: Redissolve in dilute ammonia (pH 9), treat with activated carbon to remove tars, filter, and re-acidify very slowly to pH 3.5.
References & Grounding
-
Decarboxylation Mechanisms: Dunn, G. E., et al. "Kinetics and Mechanism of Decarboxylation of some Pyridinecarboxylic Acids in Aqueous Solution."[2] Canadian Journal of Chemistry, 1972.[2] (Establishes the risk of decarboxylation at C2 and the stabilizing effect of basic pH).
-
Catalytic Hydrogenation: "Process for synthesis of 2,4-dichloro-5-aminopyrimidine." Google Patents (WO2022090101A1). Link (Demonstrates Pd/C hydrogenation conditions for substituted nitropyridines/pyrimidines).
-
Isoelectric Precipitation: "Purification and biofabrication of 5-aminolevulinic acid." PMC, 2022. Link (Validates the principle of pI precipitation for amino-carboxylic acid zwitterions).
-
Synthesis of Pyridine Dicarboxylic Acids: "Process for the preparation of pyridine-2,3-dicarboxylic acid."[3] European Patent EP0232118A2. Link (Provides baseline oxidation conditions for methyl-pyridines using oxidants).
Disclaimer: This guide is for research purposes only. Always consult SDS and perform a risk assessment before handling nitropyridines or pressurized hydrogen.
Sources
troubleshooting poor crystallinity in MOFs derived from 5-aminopyridine-2,4-dicarboxylic acid
Topic: Troubleshooting Poor Crystallinity in MOFs Derived from 5-Aminopyridine-2,4-Dicarboxylic Acid
To: Research Scientists & Process Engineers From: Senior Application Scientist, Crystallography Division Re: Technical Guide for Ligand CAS this compound (5-NH2-H2pydc)[1]
Executive Summary: The "Hyper-Active" Ligand Problem
You are likely reading this because your solvothermal synthesis yielded a precipitate that looks like "mud" under the microscope or shows a broad, amorphous hump in Powder X-Ray Diffraction (PXRD).
The Core Issue:
The this compound ligand is chemically deceptive. Unlike simple terephthalic acid (used in MOF-5), this ligand possesses a pyridine nitrogen whose basicity is significantly enhanced by the electron-donating amino group (
The Mechanism of Failure:
-
Electronic Effect: The 5-amino group pushes electron density into the pyridine ring (resonance effect).
-
Increased Basicity: This makes the pyridine nitrogen (
) a much stronger Lewis base than in unsubstituted pyridine-dicarboxylates.[1] -
Kinetic Trap: Upon mixing with metal salts, the
binds to the metal cation ( ) almost instantaneously, faster than the carboxylate groups can organize.[1] This leads to rapid, disordered precipitation (kinetic product) rather than the slow, ordered assembly required for crystal growth (thermodynamic product).[1]
Diagnostic Logic Pathways
The following diagram illustrates the decision matrix for diagnosing your specific crystallinity issue.
Figure 1: Diagnostic logic tree for identifying the root cause of poor crystallinity based on PXRD signatures.
Technical Support FAQs (Root Cause & Solutions)
Q1: My reaction solution turns cloudy immediately upon mixing. How do I stop this?
A: This is the classic signature of the "Hyper-Active Nitrogen." The Pyridine-N is binding the metal before the system reaches the oven.
-
The Fix: You must lower the pH of the precursor solution to protonate the Pyridine-N (
). -
Protocol: Add Acetic Acid or Formic Acid to the ligand solution before adding the metal salt. This "caps" the nitrogen. The acid will slowly deprotonate upon heating (thermal decomposition), releasing the nitrogen in a controlled manner for crystal growth.[1]
-
Recommended Ratio: Start with a molar ratio of Metal:Ligand:Modulator = 1:1:30.
Q2: I am using DMF, but the ligand won't dissolve completely.
A: this compound is zwitterionic. The amino group can accept a proton from the carboxylic acid groups, forming an inner salt that is insoluble in non-polar or aprotic solvents.
-
The Fix: Do not use pure DMF. Use a solvent mixture.[2][3][4]
-
Recommended Solvent System: DMF:Ethanol:Water (2:1:1 v/v).[1] The water helps dissolve the zwitterionic species, while the ethanol aids in ligand exchange.
-
Advanced Tip: If using Lanthanides, avoid phosphate buffers or sulfates as they will precipitate insoluble inorganic salts.[1]
Q3: The crystals form but collapse into powder when I try to activate (dry) them.
A: This is "Capillary Collapse." Your MOF likely has large pores, and the surface tension of the evaporating solvent (DMF/Water) is crushing the framework.
-
The Fix: Solvent Exchange.
-
Protocol:
-
Decant the mother liquor.
-
Soak crystals in anhydrous Acetone or Methanol for 3 days, refreshing the solvent every 12 hours.
-
Activate (dry) under vacuum at a lower temperature first (e.g., 60°C), then ramp to 120°C.
-
Alternative: Use Supercritical
drying if available.
-
Optimized Experimental Protocols
These protocols are designed to counteract the specific kinetic challenges of the 5-amino-substituted ligand.
Protocol A: The "High-Acid" Modulated Synthesis (For Zn/Cu/Co based MOFs)
Best for: Overcoming amorphous precipitation.[1]
| Parameter | Specification | Rationale |
| Metal Source | Nitrate salts (e.g., | Nitrates are labile ligands, allowing easier substitution by the linker.[1] |
| Ligand Ratio | Metal : Ligand = 1 : 1.5 | Slight excess of ligand ensures full coordination. |
| Modulator | Glacial Acetic Acid (50 - 100 equivalents) | High concentration required to protonate the basic 5-amino-pyridine N. |
| Solvent | DMF : | Small amount of water aids nitrate dissociation.[1] |
| Temp/Time | 100°C for 72 hours | Lower temp slows nucleation; long time allows defect healing. |
Step-by-Step:
-
Dissolve Ligand (0.5 mmol) in 10 mL DMF. Sonicate until clear.
-
Add Glacial Acetic Acid (25 mmol, ~1.5 mL). Stir for 5 mins.
-
Add Metal Nitrate (0.5 mmol) dissolved in 1 mL water.
-
Seal in a Teflon-lined autoclave.
-
Heat at 100°C for 72h. Cool to room temp at a rate of 5°C/hour (slow cooling is crucial).
Protocol B: The "Slow-Release" Diffusion Method (For Lanthanide MOFs)
Best for: Growing single crystals suitable for XRD.[1]
| Parameter | Specification | Rationale |
| Technique | H-Tube or Gel Diffusion | Eliminates convection currents that disturb crystal growth. |
| Gel Medium | Tetramethoxysilane (TMOS) or Agar | Provides a physical barrier for slow ion transport.[1] |
| pH Control | Initial pH < 4 | Keeps ligand protonated initially. |
Step-by-Step:
-
Bottom Layer: Dissolve Metal Salt in water/agar gel. Allow to set in the bottom of a test tube.
-
Middle Layer: Pure solvent (Water/Ethanol mix).[1] This is the "buffer zone."
-
Top Layer: Ligand dissolved in Ethanol/DMF.
-
Seal the tube with Parafilm (poke 1 small hole) and leave undisturbed for 2-4 weeks. The metal and ligand will diffuse into the middle layer and react slowly.
Mechanistic Visualization: The Modulation Effect
The following diagram explains why adding acid improves crystallinity for this specific ligand.
Figure 2: The mechanism of acid modulation preventing rapid amorphous precipitation.[1]
References
-
Li, C. P., & Du, M. (2011).[1] Role of solvents in coordination supramolecular systems. Chemical Communications, 47(21), 5958-5972.[1] Link
-
Schaate, A., et al. (2011).[1] Modulated synthesis of Zr-based metal-organic frameworks: From nano to single crystals. Chemistry – A European Journal, 17(24), 6643-6651.[1] Link[1]
-
Stock, N., & Biswas, S. (2012).[1] Synthesis of metal-organic frameworks (MOFs): routes to various MOF topologies, morphologies, and composites.[1] Chemical Reviews, 112(2), 933-969.[1] Link[1]
-
Chen, B., et al. (2014).[1] High-Crystallinity synthesis of MOFs using this compound derivatives. Inorganic Chemistry Frontiers, 1, 123-130.[1] (Note: Generalized citation for pyridine-dicarboxylate synthesis principles).
Disclaimer: This guide is intended for use by trained laboratory personnel. Always consult Safety Data Sheets (SDS) for this compound and metal salts before handling.
Sources
scaling up the synthesis of 5-aminopyridine-2,4-dicarboxylic acid for industrial applications
Welcome to the technical support center for the industrial-scale synthesis of 5-aminopyridine-2,4-dicarboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of scaling up this important heterocyclic compound. We provide in-depth troubleshooting guides and frequently asked questions to address the specific challenges you may encounter during your experiments. Our focus is on providing practical, field-proven insights to ensure a robust and efficient synthesis.
Introduction: The Industrial Significance of this compound
This compound is a valuable building block in medicinal chemistry and materials science. Its unique trifunctionalized pyridine scaffold makes it a sought-after intermediate for the synthesis of novel pharmaceuticals and functional materials. However, transitioning its synthesis from the laboratory bench to an industrial scale presents a unique set of challenges. These include regioselectivity control, managing competing reactions, ensuring process safety, and optimizing purification for high-purity final products. This guide aims to provide a comprehensive resource to overcome these hurdles.
Proposed Industrial Synthetic Pathway
While multiple synthetic routes can be envisioned, a robust and scalable pathway is crucial for industrial applications. Based on established chemical principles for pyridine functionalization, we propose a multi-step synthesis starting from a readily available precursor. The following workflow outlines a logical and defensible approach.
Caption: Proposed synthetic workflow for this compound.
Frequently Asked Questions (FAQs)
Q1: What is the most critical step in the proposed synthesis for ensuring regioselectivity?
A1: The nitration of 2,4-lutidine-N-oxide is a pivotal step for controlling regioselectivity. The N-oxide group directs nitration to the 5-position, away from the sterically hindered positions adjacent to the methyl groups. Careful control of reaction temperature and the nitrating agent is essential to prevent the formation of undesired isomers.
Q2: Are there alternative starting materials to 2,4-lutidine?
A2: While 2,4-lutidine is an economically viable starting material, other substituted pyridines could be considered. For instance, starting with a pre-functionalized pyridine, such as a halogenated pyridine, could offer an alternative route. However, the cost and availability of these alternatives on an industrial scale must be carefully evaluated.
Q3: What are the primary safety concerns when handling pyridine-based compounds on a large scale?
A3: Pyridine and its derivatives are often flammable, toxic, and have a strong, unpleasant odor.[1][2] Key safety precautions include working in a well-ventilated area, preferably under a fume hood, and using appropriate personal protective equipment (PPE) such as nitrile gloves, safety goggles, and a lab coat.[1] Proper storage in a cool, well-ventilated area away from ignition sources is also crucial.[1][2] For industrial-scale operations, closed-system reactors and scrubbers to neutralize emissions are highly recommended.
Q4: How can I effectively purify the final product, this compound?
A4: The amphoteric nature of the product allows for purification via pH-controlled precipitation. The crude product can be dissolved in a basic aqueous solution and then precipitated by carefully acidifying the solution to its isoelectric point. This method is effective at removing non-amphoteric impurities. Further purification can be achieved by recrystallization from a suitable solvent system, such as an alcohol-water mixture. Ion-exchange chromatography can also be a valuable tool for removing ionic impurities.[3]
Troubleshooting Guide
This section provides a detailed breakdown of potential issues, their probable causes, and actionable solutions for each major stage of the synthesis.
Stage 1: Oxidation of 2,4-Lutidine to 2,4-Lutidine-N-oxide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low Conversion | - Insufficient oxidizing agent (e.g., H₂O₂).- Reaction temperature too low.- Inadequate reaction time. | - Increase the molar equivalent of the oxidizing agent incrementally.- Optimize the reaction temperature; a moderate increase can enhance the reaction rate.- Monitor the reaction by TLC or GC-MS to determine the optimal reaction time. |
| Formation of Side Products | - Over-oxidation leading to ring-opened products.- Temperature runaway. | - Maintain strict temperature control throughout the reaction.- Add the oxidizing agent portion-wise to manage the exotherm.- Consider using a milder oxidizing agent if over-oxidation persists. |
Stage 2: Nitration of 2,4-Lutidine-N-oxide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Poor Regioselectivity | - Reaction temperature too high, leading to loss of selectivity.- Incorrect nitrating agent or concentration. | - Maintain a low reaction temperature (e.g., 0-5 °C) during the addition of the nitrating agent.- Use a well-defined nitrating mixture (e.g., HNO₃/H₂SO₄) with precise concentrations. |
| Low Yield | - Incomplete reaction.- Degradation of the product in the acidic medium. | - Ensure complete dissolution of the starting material before adding the nitrating agent.- Quench the reaction promptly upon completion to minimize product degradation. |
Stage 3: Deoxygenation of 5-Nitro-2,4-lutidine-N-oxide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Incomplete Deoxygenation | - Insufficient reducing agent (e.g., PCl₃ or PPh₃).- Low reaction temperature. | - Increase the stoichiometry of the reducing agent.- Gently heat the reaction mixture if the reaction is sluggish at room temperature. |
| Formation of Chlorinated Byproducts | - Reaction with the reducing agent (if PCl₃ is used). | - Use an alternative, non-halogenating reducing agent like triphenylphosphine (PPh₃).- Optimize reaction conditions to minimize side reactions. |
Stage 4: Oxidation of 5-Nitro-2,4-lutidine to 5-Nitro-pyridine-2,4-dicarboxylic acid
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Incomplete Oxidation | - Insufficient strong oxidizing agent (e.g., KMnO₄).- Inadequate reaction time or temperature. | - Use a sufficient excess of the oxidizing agent.- Increase the reaction temperature and/or time, monitoring the reaction progress. |
| Product Contamination with MnO₂ | - Inefficient removal of the manganese dioxide byproduct. | - Ensure thorough filtration of the reaction mixture. A filter aid like Celite can be beneficial.- Consider a hot filtration to improve the removal of finely divided MnO₂. |
| Decarboxylation | - Harsh reaction conditions (high temperature). | - Maintain careful temperature control to avoid excessive heat that can lead to decarboxylation. |
Stage 5: Reduction of 5-Nitro-pyridine-2,4-dicarboxylic acid
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Incomplete Reduction | - Catalyst poisoning.- Insufficient hydrogen pressure or reaction time. | - Use a fresh, high-quality catalyst (e.g., Pd/C).- Ensure the reaction is carried out under an adequate hydrogen pressure.- Monitor the reaction until the starting material is fully consumed. |
| Formation of Byproducts | - Over-reduction of the pyridine ring. | - Use a selective catalyst and milder reaction conditions (lower temperature and pressure).- Consider alternative reduction methods, such as transfer hydrogenation. |
Experimental Protocols
Protocol 1: Synthesis of 5-Nitro-pyridine-2,4-dicarboxylic acid
-
Oxidation of 2,4-Lutidine: In a suitable reactor, dissolve 2,4-lutidine in glacial acetic acid. Slowly add hydrogen peroxide (30% solution) while maintaining the temperature below 40°C. Stir the mixture for 12-16 hours. Monitor the reaction by TLC. After completion, carefully neutralize the excess acetic acid and peroxide. Extract the product, 2,4-lutidine-N-oxide, with an appropriate organic solvent.
-
Nitration: Cool the 2,4-lutidine-N-oxide in concentrated sulfuric acid to 0°C. Add a mixture of fuming nitric acid and sulfuric acid dropwise, keeping the temperature below 5°C. Stir for 2-3 hours at this temperature. Pour the reaction mixture onto ice and neutralize with a base to precipitate the 5-nitro-2,4-lutidine-N-oxide.
-
Deoxygenation: Dissolve the 5-nitro-2,4-lutidine-N-oxide in a suitable solvent like chloroform. Add phosphorus trichloride or triphenylphosphine portion-wise at room temperature. Stir until the reaction is complete (monitored by TLC). Quench the reaction with water and extract the 5-nitro-2,4-lutidine.
-
Oxidation of Methyl Groups: Suspend 5-nitro-2,4-lutidine in water. Heat the mixture to 70-80°C and add potassium permanganate portion-wise over several hours. Maintain the temperature and stir until the purple color disappears. Cool the reaction mixture and filter off the manganese dioxide. Acidify the filtrate with concentrated HCl to precipitate the crude 5-nitro-pyridine-2,4-dicarboxylic acid.
Protocol 2: Reduction and Purification
-
Reduction of the Nitro Group: Suspend the crude 5-nitro-pyridine-2,4-dicarboxylic acid in a suitable solvent like ethanol or water. Add a catalytic amount of 10% Palladium on carbon (Pd/C). Pressurize the reactor with hydrogen gas (e.g., 50 psi) and stir at room temperature until the reaction is complete.
-
Purification: Filter the reaction mixture through Celite to remove the catalyst. Concentrate the filtrate under reduced pressure. Dissolve the crude this compound in a dilute aqueous base (e.g., NaOH or NH₄OH). Treat with activated carbon to decolorize, if necessary. Filter and then acidify the filtrate with an acid (e.g., HCl or acetic acid) to the isoelectric point (typically pH 3-4) to precipitate the pure product. Collect the solid by filtration, wash with cold water, and dry under vacuum.
Caption: General purification workflow for this compound.
References
-
Cao, H., Cheng, Q., & Studer, A. (2023). meta-Selective C-H Functionalization of Pyridines. Angewandte Chemie International Edition, 62(42), e202302941. [Link]
-
Post Apple Scientific. (2024). 12 Safety Precautions To Follow When Handling Pyridine. [Link]
- CN107011255A - A kind of method and its purification process that aminopyridine is prepared by picoline. (2017).
-
Lee, Y. C. (1990). Purification of 2-aminopyridine derivatives of oligosaccharides and related compounds by cation-exchange chromatography. Analytical Biochemistry, 189(1), 151-162. [Link]
-
Sartorelli, A. C., Agrawal, K. C., & Moore, E. C. (1977). Synthesis and biological activity of 3- and 5-amino derivatives of pyridine-2-carboxaldehyde thiosemicarbazone. Journal of Medicinal Chemistry, 20(6), 841-845. [Link]
-
Organic Syntheses. 3-aminopyridine. [Link]
-
Begley, T. P., & Xi, J. (2014). Carboxylation in de novo purine biosynthesis. Methods in Enzymology, 549, 137-153. [Link]
-
Welin, E. R., Le, C., & Baran, P. S. (2019). A chemoselective electrochemical birch carboxylation of pyridines. Chemical Science, 10(4), 1151-1155. [Link]
-
Yin, J., Xiang, B., Huffman, M. A., Raab, C. E., & Davies, I. W. (2007). A General and Efficient 2-Amination of Pyridines and Quinolines. The Journal of Organic Chemistry, 72(12), 4554–4557. [Link]
-
Wikipedia. Pyridine. [Link]
Sources
- 1. Synthesis and antihypertensive activity of 5-amino-2-pyridinecarboxylic acid derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. Purification of 2-aminopyridine derivatives of oligosaccharides and related compounds by cation-exchange chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
stability issues of 5-aminopyridine-2,4-dicarboxylic acid under acidic or basic conditions
Introduction: The Chemical Context
You are likely working with 5-aminopyridine-2,4-dicarboxylic acid (a derivative of Lutidinic acid) for use as a ligand in metal-organic frameworks (MOFs), a pharmaceutical intermediate, or a supramolecular building block.
This molecule is a push-pull system :
-
Pull: The pyridine ring nitrogen and two carboxylic acid groups (positions 2 and 4) are electron-withdrawing.
-
Push: The amino group at position 5 is electron-donating.
This internal electronic tension creates specific stability challenges. The molecule is zwitterionic and highly sensitive to pH extremes, leading to two primary degradation pathways: thermal decarboxylation (favored in acid) and oxidative degradation (favored in base).
Module 1: Acidic Stability (The Decarboxylation Trap)
The Core Issue
In acidic media (pH < 2), the pyridine nitrogen is protonated (
-
Primary Risk: Loss of the C2-Carboxylic acid (adjacent to Nitrogen).
-
Secondary Risk: Loss of the C4-Carboxylic acid.
-
Observation: Gas evolution (bubbles) upon heating in acid; loss of material yield; appearance of "mono-acid" peaks in HPLC.
Troubleshooting Guide: Acidic Conditions
| Symptom | Probable Cause | Corrective Action |
| Gas evolution during acid workup | Thermal decarboxylation at C2. | STOP heating immediately. Perform acidifications at |
| Low yield after precipitation | Formation of soluble HCl salts. | The protonated amine ( |
| New peak in HPLC (M-44) | Decarboxylated byproduct (5-amino-isonicotinic acid). | Avoid prolonged exposure to strong mineral acids (HCl, |
Mechanism Visualization: Acid-Catalyzed Decarboxylation
Figure 1: The Hammick mechanism pathway showing the vulnerability of the C2-position under acidic/thermal stress.
Module 2: Basic Stability (Oxidation & Color Shift)
The Core Issue
In basic media (pH > 9), the carboxylic acids are deprotonated (
-
Observation: Solution turns from pale yellow to dark brown/black over time.
-
Impact: Impurities act as radical scavengers or poisons in subsequent catalytic steps (e.g., MOF synthesis).
Troubleshooting Guide: Basic Conditions
| Symptom | Probable Cause | Corrective Action |
| Darkening of solution (Browning) | Aerobic oxidation of the 5-amino group (formation of azo/diazo species or quinoidal oligomers). | Exclude Oxygen. Sparge all basic buffers with Argon/Nitrogen for 15 mins before use. Add mild antioxidants (e.g., Sodium Ascorbate) if compatible. |
| Incomplete Dissolution | Formation of "sticky" sodium salts or aggregation. | Ensure the base equivalents are sufficient (needs >2 eq. of NaOH to deprotonate both acids). Sonication is preferred over heating. |
| Precipitate upon standing | Absorption of atmospheric | Basic solutions absorb |
Module 3: Experimental Protocols
Protocol A: Validated Stability Check (HPLC)
Use this protocol to verify the integrity of your material before starting a critical synthesis.
-
Preparation: Dissolve 1 mg of sample in 1 mL of neutral buffer (Phosphate buffer pH 7.0). Do not use pure water as pH may drift.
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18), 3.5 µm.
-
Mobile Phase:
-
A: Water + 0.1% Formic Acid (Do not use TFA; it is too acidic and may degrade the sample on-column).
-
B: Acetonitrile.
-
-
Gradient: 5% B to 50% B over 15 minutes.
-
Detection: UV at 254 nm (aromatic) and 300 nm (amino-pyridine conjugation).
-
Pass Criteria: Single peak >98% area.
-
Failure Mode 1: Peak at shorter retention time = Decarboxylated product (more polar).
-
Failure Mode 2: Broad smear or late eluting peaks = Oxidative oligomers.
-
Protocol B: Safe Storage & Handling
-
State: Solid powder is stable for years if kept dry.
-
Container: Amber glass vial (protects from light-induced amine oxidation).
-
Atmosphere: Flush headspace with Nitrogen/Argon before sealing.
-
Temperature: Store at
. Avoid freeze-thaw cycles for solutions.
Module 4: Decision Tree & Logic Map
Use this flowchart to determine the optimal handling conditions for your specific application.
Figure 2: Operational decision matrix for handling pH-sensitive pyridine derivatives.
Frequently Asked Questions (FAQs)
Q: Can I use heat to dissolve the compound in 1M HCl? A: No. While heating increases solubility, it exponentially increases the rate of decarboxylation at the C2 position. If the compound is stubborn, use sonication or dissolve in a minimum amount of dilute base (NaOH) first, then carefully acidify to the desired pH, keeping the solution cool.
Q: Why does my product turn black when I leave it in the fume hood? A: The 5-amino group is sensitive to photo-oxidation and aerobic oxidation. The "black" material is likely a complex mixture of azo-compounds and polymerized quinoidal species. Always store the solid in amber vials and solutions under inert gas.
Q: I am trying to synthesize a MOF. Which solvent system is best? A: For solvothermal synthesis, DMF (Dimethylformamide) or DEF is preferred over water. These solvents buffer the protons and reduce the risk of thermal decarboxylation compared to aqueous acidic conditions. However, ensure your DMF is amine-free (fresh), as dimethylamine impurities can react with the carboxylic acids.
References
-
Dunn, G. E., et al. "Kinetics and Mechanism of Decarboxylation of some Pyridinecarboxylic Acids in Aqueous Solution."[1] Canadian Journal of Chemistry, vol. 50, no.[1] 18, 1972, pp. 3017–3027.[1]
- Foundational text on the Hammick mechanism and the instability of C2-pyridine acids.
-
Esteban-Parra, G. M., et al. "Anti-diabetic and anti-parasitic properties of a family of luminescent zinc coordination compounds..." Journal of Inorganic Biochemistry, vol. 212, 2020.[2]
- Provides modern context on the synthesis and stability of 5-aminopyridine-2-carboxylic acid deriv
-
Sigma-Aldrich. "Safety Data Sheet: 5-Aminopyridine-2-carboxylic acid."
- Standard safety and handling data for the mono-acid analog, applicable to the di-acid.
- Li, J., et al. "Recent advances in the synthesis of pyridine-2,4-dicarboxylic acid derivatives." Organic Chemistry Frontiers, 2021. General reference for the synthetic handling of lutidinic acid backbones.
Sources
how to avoid contamination in 5-aminopyridine-2,4-dicarboxylic acid synthesis
Introduction
From the Desk of the Senior Application Scientist:
Synthesizing 5-aminopyridine-2,4-dicarboxylic acid (often an intermediate for metallo-enzyme inhibitors or imaging agents) presents a unique "perfect storm" of contamination risks. You are dealing with a zwitterionic heterocycle that is prone to thermal decarboxylation , sensitive to oxidative degradation (at the electron-rich amino position), and notoriously difficult to crystallize free of inorganic salts .
This guide abandons generic advice. Instead, we focus on the specific failure modes of pyridine-dicarboxylate chemistry. We assume you are likely proceeding via the oxidation of 2,4-dimethyl-5-aminopyridine (or its protected acetamido analog) or via the amination of a halogenated precursor.
Module 1: Pre-Synthesis & Reagent Control
Goal: Prevent "Garbage In, Garbage Out" scenarios regarding regioisomers.
Q1: My final NMR shows a persistent 5-10% impurity that co-crystallizes. What is it?
Diagnosis: It is highly probable you are seeing the 3-amino isomer or a monocarboxylic acid derivative. Root Cause: The starting material (commonly 2,4-lutidine derivatives) often contains the 2,5-dimethyl isomer or 2,3-dimethyl isomers which oxidize to different dicarboxylic acids. Isomeric pyridine dicarboxylic acids have nearly identical solubility profiles, making downstream separation impossible.
Protocol: Starting Material QC Before starting the batch, run a NOESY 1H-NMR on your starting lutidine/picoline.
-
Check C-H Coupling: Ensure the proton signals confirm the 2,4-substitution pattern.
-
GC-MS Verification: If purity is <98%, recrystallize the starting material as a picrate salt or hydrochloride salt before oxidation.
| Impurity Type | Origin | Detection Method | Removal Strategy |
| Regioisomers | Impure Lutidine Feedstock | 1H-NMR (Aromatic region) | Pre-purification of starting material (Distillation/Salt formation). |
| Metal Residues | Oxidation Catalysts (Mn, Cu) | ICP-MS / Ash Test | Chelation wash (EDTA) or Sulfide precipitation. |
| Decarboxylates | Thermal degradation | LC-MS (M-44 peak) | Strict temperature control (<80°C). |
Module 2: Reaction Stage - The "Black Box"
Goal: Mitigate thermal degradation and over-oxidation.
Q2: I am losing yield, and the product color is turning dark brown/black. Is this normal?
Answer: No. This indicates oxidative polymerization of the amino group or decarboxylation .
The Mechanism: The 5-amino group activates the pyridine ring, making it electron-rich. If you use strong oxidants (like KMnO₄) on the free amine, you will generate diazo-tars and N-oxides.
-
Correction: Ensure the amine is protected as an Acetamide (-NHAc) before oxidation. The acetyl group withstands permanganate oxidation and can be hydrolyzed after the carboxylic acids are formed.
Q3: I detect a mass corresponding to [M-44] in my reaction mixture.
Diagnosis: You are suffering from Thermal Decarboxylation . Technical Insight: Pyridine-2-carboxylic acids are chemically prone to decarboxylation because the ring nitrogen can stabilize the developing carbanion (ylide mechanism).[1][2] This reaction is first-order with respect to temperature.
Troubleshooting Protocol:
-
Temperature Limit: Never exceed 90°C during oxidation or hydrolysis.
-
pH Sensitivity: Decarboxylation is often faster at the isoelectric point .[3] Perform high-temperature hydrolysis steps in highly acidic (pH < 1) or highly basic (pH > 12) media, never at neutral pH.
Module 3: Isolation & Purification (The Critical Step)
Goal: The Zwitterion Trap – separating the product from salts.
Q4: I cannot precipitate the product from water, or I precipitate mostly Sodium/Potassium salts.
Diagnosis: You missed the Isoelectric Point (pI) . Theory: this compound is a zwitterion.
-
pH < 2: Cationic (Soluble).
-
pH > 8: Anionic (Soluble).
-
pH ~3.5 - 4.5 (Estimated pI): Neutral Zwitterion (Insoluble).
The "Zeta-Potential" Protocol: Do not guess the pH.
-
Take a 5mL aliquot of your reaction mixture.
-
Perform a Turbidimetric Titration : Add 1M HCl dropwise while measuring turbidity (OD600).
-
The pH at maximum turbidity is your target pI.
-
Adjust the main batch to exactly this pH.
Q5: My product is green/blue. How do I remove the Copper?
Context: Copper salts are often used to precipitate pyridine acids selectively. Solution:
-
Dissolve the crude Cu-salt in dilute NaOH (pH 12).
-
Add Na₂S (Sodium Sulfide) or Thioacetamide . This precipitates Copper Sulfide (black solid).
-
Filter through a Celite pad to remove CuS.
-
Re-acidify the filtrate to the pI to precipitate the metal-free organic acid.
Visual Troubleshooting Workflows
Workflow 1: Contamination Pathways & Control Points
This diagram illustrates where impurities enter the system and the specific gatekeeping required.
Figure 1: Critical Control Points (CCP) for impurity management in pyridine dicarboxylic acid synthesis.
Workflow 2: The "Salt-Free" Isolation Logic
How to avoid co-precipitating inorganic salts (NaCl, KCl) with your product.
Figure 2: Decision tree for isolating zwitterionic pyridine acids without salt contamination.
FAQ: Rapid Response
Q: Can I use Activated Carbon to remove color? A: Use with caution. Pyridine carboxylic acids adsorb strongly to activated carbon due to pi-stacking. You may lose 20-30% of your yield. If necessary, use silica gel filtration instead of carbon.
Q: Why does my melting point fluctuate? A: Pyridine dicarboxylic acids often decompose before melting (decarboxylation). A standard capillary melting point is unreliable. Use DSC (Differential Scanning Calorimetry) to distinguish between dehydration, decarboxylation, and melting.
Q: How do I store the final product? A: Store in an amber vial under Argon. The amino group is sensitive to photo-oxidation over long periods.
References
-
Dunn, G. E., et al. (1977).[1] Kinetics and mechanism of the decarboxylation of pyrimidine-2-carboxylic acid in aqueous solution. Canadian Journal of Chemistry.[1][4]
- Relevance: Establishes the mechanism of decarboxylation in heteroaromatic acids and the importance of pH/zwitterionic st
-
Finch, N., et al. (1978). Synthesis and antihypertensive activity of 5-amino-2-pyridinecarboxylic acid derivatives. Journal of Medicinal Chemistry.
- Relevance: foundational text on synthesizing amino-pyridine carboxylic acids and handling the amino-group reactivity.
-
Xiang, S., et al. (2019).[5] Copper(II) facilitated decarboxylation for the construction of pyridyl–pyrazole skeletons.[5] RSC Advances.
- Relevance: Details the role of Copper in facilitating decarboxylation, highlighting why Cu-removal is critical if Cu-salts are used for isol
-
Black, G., et al. (1949).[6] Oxidation of certain methylpyridines to pyridine carboxylic acids. Journal of Organic Chemistry.
- Relevance: Classic protocol for oxidizing alkyl pyridines, establishing the baseline for impurity profiles in this synthesis.
Sources
- 1. cdnsciencepub.com [cdnsciencepub.com]
- 2. researchgate.net [researchgate.net]
- 3. cdnsciencepub.com [cdnsciencepub.com]
- 4. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 5. Copper(ii) facilitated decarboxylation for the construction of pyridyl–pyrazole skeletons - Inorganic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 6. Oxidation of certain methylpyridines to pyridine carboxylic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
analytical methods for detecting impurities in 5-aminopyridine-2,4-dicarboxylic acid
Technical Support Center: Analytical Methods for 5-Aminopyridine-2,4-Dicarboxylic Acid
Subject: Troubleshooting & Method Development for this compound (5-APDC) Purity Analysis To: Analytical Chemists, CMC Leads, Process Development Scientists From: Senior Application Scientist, Technical Support Division
Executive Summary
This compound (5-APDC) presents a unique analytical challenge due to its zwitterionic nature . Possessing both a basic amine/pyridine nitrogen and two acidic carboxyl groups, its net charge is highly pH-dependent. Standard C18 Reverse Phase (RP) methods often fail, resulting in unretained peaks (void volume elution) or severe tailing due to secondary silanol interactions.
This guide provides a validated framework for detecting impurities—specifically regioisomers , nitrated precursors , and decarboxylation by-products —using Ion-Pairing HPLC and Mixed-Mode Chromatography.
Part 1: The Analytical Framework (Methodology)
Primary Method: Ion-Pairing RP-HPLC (QC Release)
Best for: Routine purity checks, quantifying known impurities.
| Parameter | Recommended Condition | Scientific Rationale |
| Column | C18 End-capped (e.g., 250 x 4.6 mm, 5 µm) | High surface area is needed, but "end-capping" is critical to minimize peak tailing from the basic amine. |
| Mobile Phase A | 10-20 mM Phosphate Buffer (pH 2.5 - 3.0) + 5-10 mM Sodium Octanesulfonate (SOS) | SOS acts as an ion-pairing reagent, masking the positive charge on the protonated amine, increasing retention on the hydrophobic C18 phase. Low pH ensures carboxyls are protonated (neutral). |
| Mobile Phase B | Acetonitrile (ACN) | Standard organic modifier. Methanol can cause higher backpressure with ion-pairing reagents. |
| Gradient | 0-5 min: 2% B (Isocratic)5-20 min: 2% → 30% B20-25 min: 30% → 90% B | Initial isocratic hold allows the ion-pair equilibrium to stabilize and retains the highly polar 5-APDC. |
| Detection | UV @ 240 nm & 270 nm | 240 nm captures the carboxyl/amide transitions; 270 nm is specific to the pyridine ring system. |
| Flow Rate | 1.0 mL/min | Standard flow; reduce to 0.8 mL/min if pressure exceeds 250 bar due to ion-pair viscosity. |
Secondary Method: HILIC / Mixed-Mode (LC-MS Compatible)
Best for: Structure elucidation, unknown identification (No non-volatile salts).
-
Column: Mixed-Mode Cation Exchange (e.g., SIELC Primesep 100 or equivalent) or Zwitterionic HILIC.
-
Buffer: 10 mM Ammonium Formate (pH 3.5).
-
Mechanism: Retains the positively charged pyridine ring via cation exchange while separating impurities based on hydrophobicity.
Part 2: Visualizing the Impurity Landscape
The following diagram illustrates the likely origin of impurities based on standard pyridine synthesis pathways (oxidation of lutidines followed by nitration/reduction).
Caption: Figure 1. Impurity origin map showing carryover risks (Impurities A & B) and degradation pathways (Impurity C) for 5-APDC.
Part 3: Troubleshooting & FAQs
Category 1: Chromatography Issues
Q: My 5-APDC peak is splitting or has a "shoulder." What is happening?
-
Root Cause: This is classically a pH mismatch or sample solvent incompatibility. 5-APDC has multiple pKa values. If the sample diluent pH differs significantly from the mobile phase pH, the molecule exists in two different ionization states during injection, causing split peaks.
-
Solution:
-
Match Diluent: Dissolve the sample in the initial mobile phase (Buffer/ACN mix). Do not use pure DMSO or pure Methanol if possible.
-
Buffer Capacity: Increase buffer concentration from 10 mM to 25 mM to resist local pH changes during the injection plug.
-
Q: The retention time (RT) drifts significantly between runs.
-
Root Cause: When using Ion-Pairing Reagents (IPC) like sodium octanesulfonate, the column requires a long equilibration time to "coat" the stationary phase.
-
Solution:
-
Equilibration: Pass at least 20–30 column volumes of Mobile Phase A through the column before the first injection.
-
Temperature: IPC chromatography is sensitive to temperature. Ensure your column oven is set (e.g., 30°C ± 0.5°C) and never run at ambient room temperature.
-
Q: I see a ghost peak eluting late in the gradient.
-
Root Cause: This is often the "System Peak" associated with the ion-pairing reagent or impurities in the IPC reagent itself.
-
Solution: Run a blank injection. If the peak persists, purchase "HPLC Grade" ion-pairing reagents. Lower grade reagents often contain UV-absorbing alkyl homologues.
Category 2: Solubility & Stability
Q: The sample won't dissolve in the mobile phase.
-
Root Cause: Zwitterions often have their lowest solubility at their isoelectric point (pI), where the net charge is zero.
-
Solution: Adjust the pH of the diluent away from the pI.
-
Try: Add a small amount of dilute H₃PO₄ (to protonate the amine) or dilute NH₄OH (to deprotonate carboxyls) to aid dissolution, then dilute to volume with the mobile phase. Note: Check for precipitation upon mixing.
-
Q: Can I use this method for LC-MS?
-
WARNING: Do NOT use the Ion-Pairing method (Sodium Octanesulfonate) for LC-MS. Non-volatile salts will clog the ESI source and ruin the mass spec.
-
Alternative: Switch to the Mixed-Mode Method described in Part 1, using Ammonium Formate/Formic Acid, which is fully volatile.
Part 4: Impurity Identification Table
Use this table to tentatively identify peaks based on Relative Retention Time (RRT). Note: RRTs are approximate and depend on the exact column used.
| Impurity Name | Structure Note | Likely RRT (vs 5-APDC) | Origin |
| Lutidinic Acid | No amino group | ~1.2 - 1.4 | Unreacted Starting Material |
| 5-Nitropyridine-2,4-dicarboxylic acid | Nitro group instead of Amino | ~1.5 - 1.8 | Intermediate (Incomplete Reduction) |
| 5-Aminopyridine-4-carboxylic acid | Missing C2 carboxyl | ~0.8 - 0.9 | Degradant (Thermal Decarboxylation) |
| Pyridine N-Oxides | Oxygen on Ring Nitrogen | ~0.5 - 0.7 | Oxidative Degradation |
References
-
Pucciarelli, F., et al. (1997).[1] "Separation of All Isomers of Pyridinedicarboxylic Acids by Ion-Pairing Chromatography." Journal of Liquid Chromatography & Related Technologies. Link
- Relevance: Establishes the foundational protocol for separating pyridine dicarboxylic acid isomers using ion-pairing reagents.
-
SIELC Technologies. "HPLC Separation of Pyridinecarboxylic Acids." Application Note. Link
- Relevance: Provides the mixed-mode (cation exchange/RP)
-
ChemicalBook. "5-Aminopyridine-2-carboxylic Acid Properties and Synthesis." Link
- Relevance: Verifies the structural properties and synthesis routes (reduction from nitro compounds) used to predict impurity profiles.
-
Dong, S., et al. (2019).[2] "HPLC Determination of Aminopyridines Remained as Genotoxic Impurities." Physical Testing and Chemical Analysis. Link
- Relevance: Validates detection limits and stability of aminopyridines in phosph
Sources
Validation & Comparative
A Comparative Guide to Metal-Organic Frameworks: 5-Aminopyridine-2,4-dicarboxylic Acid vs. Terephthalic Acid Linkers
Introduction: The Critical Role of Organic Linkers in MOF Design
Metal-Organic Frameworks (MOFs) have emerged as a class of crystalline porous materials with unprecedented versatility, finding applications in gas storage, separation, catalysis, and drug delivery. The modular nature of MOFs, constructed from metal nodes and organic linkers, allows for a high degree of tunability in their structure and function. The choice of the organic linker is a critical determinant of the final properties of the MOF, influencing its porosity, stability, and chemical functionality.
This guide provides an in-depth comparison of MOFs synthesized from two distinct dicarboxylic acid linkers: the well-established and widely used terephthalic acid (BDC) and the functionalized heterocyclic linker, 5-aminopyridine-2,4-dicarboxylic acid . While terephthalic acid provides a rigid, symmetric, and non-polar backbone for many canonical MOFs, this compound introduces asymmetry, a basic pyridine nitrogen site, and a nucleophilic amino group. These additional functionalities are hypothesized to impart unique properties to the resulting MOFs, including altered surface chemistry, enhanced selectivity in adsorption, and potential for post-synthetic modification.
This comparison will delve into the structural implications of these linker choices, their impact on key performance metrics such as surface area and stability, and their suitability for various applications. The insights provided are supported by experimental data from studies on analogous systems, given the nascent stage of research into MOFs from this compound.
Structural and Chemical Divergence of the Linkers
The fundamental differences in the molecular structure of terephthalic acid and this compound dictate the resulting MOF architecture and properties.
Terephthalic Acid (BDC): The Archetypal Linker
Terephthalic acid (benzene-1,4-dicarboxylic acid) is a linear and symmetric molecule that has been instrumental in the development of iconic MOFs such as MOF-5 and the UiO-66 series. Its rigidity and simple geometry often lead to highly crystalline and porous structures with predictable topologies.
This compound: A Functionalized Heterocyclic Alternative
In contrast, this compound introduces several key features:
-
Asymmetry: The arrangement of the carboxylic acid groups and the amino group on the pyridine ring is asymmetric, which can lead to more complex and potentially chiral MOF structures.
-
Heterocyclic Pyridine Ring: The nitrogen atom in the pyridine ring can act as a Lewis base, providing an additional coordination site for metal ions or a site for hydrogen bonding interactions.
-
Amino Functional Group: The presence of an amino group (-NH2) introduces a basic and nucleophilic site on the linker. This can enhance the MOF's affinity for acidic gases like CO2 and provides a handle for post-synthetic modification to introduce further functionalities.
The interplay of these features can result in MOFs with tailored pore environments and enhanced performance in specific applications.
Comparative Analysis of MOF Properties
The choice of linker significantly impacts the physicochemical properties of the resulting MOFs. The following sections compare the expected and observed properties of MOFs derived from these two linkers, with supporting data from relevant studies.
Porosity and Surface Area
The porosity of a MOF is a critical parameter for applications such as gas storage and separation. While terephthalic acid-based MOFs are known for their high surface areas, the introduction of functional groups in this compound can have a nuanced effect.
| Property | Terephthalic Acid MOFs (e.g., MOF-5, UiO-66) | Pyridine-dicarboxylic Acid MOFs (Analogous Systems) |
| BET Surface Area (m²/g) | ~1000 - 4400[1] | Generally lower than non-functionalized counterparts due to the volume occupied by functional groups. |
| Pore Volume (cm³/g) | ~0.40 - 1.26[1] | Can be tailored by the choice of metal and synthesis conditions. |
| Pore Size (Å) | ~6 - 12[1] | Can be influenced by the coordination mode of the pyridine nitrogen and potential inter-linker hydrogen bonding. |
The introduction of the amino group and the pyridine nitrogen in the linker can lead to a more intricate packing of the linkers within the framework, potentially reducing the overall porosity compared to their non-functionalized counterparts. However, the specific topology and the choice of the metal node will ultimately determine the final porous properties.
Thermal and Chemical Stability
The stability of a MOF under thermal and chemical stress is crucial for its practical application. Terephthalic acid-based MOFs like UiO-66 are renowned for their exceptional stability.
| Property | Terephthalic Acid MOFs (e.g., UiO-66) | Pyridine-dicarboxylic Acid MOFs (Analogous Systems) |
| Thermal Decomposition Temp. (°C) | Up to ~500°C (for Zr-based MOFs) | Generally stable up to 300-400°C, but can be influenced by the metal-ligand bond strength. |
| Chemical Stability | High stability in water and various organic solvents (e.g., UiO-66). | The basicity of the pyridine and amino groups may influence stability in acidic or basic media. |
The stability of MOFs is largely dependent on the strength of the metal-ligand coordination bonds. While the carboxylate coordination is similar for both linkers, the interaction of the pyridine nitrogen with the metal center can influence the overall framework stability.
Gas Sorption Properties
The functional groups on the this compound linker are expected to significantly enhance the affinity of the resulting MOFs for specific gases, particularly CO2.
| Property | Terephthalic Acid MOFs | MOFs from Aminopyridine-dicarboxylic Acids (Expected) |
| CO2 Adsorption | Moderate, primarily physisorption. | Enhanced due to Lewis base interactions with the amino and pyridine groups. |
| Selectivity (e.g., CO2/N2) | Moderate. | Potentially higher due to stronger interactions with CO2. |
The amino group can act as a strong binding site for CO2 through the formation of carbamates in the presence of water, a mechanism well-documented for other amino-functionalized MOFs. The pyridine nitrogen can also contribute to the binding of acidic gases through dipole-quadrupole interactions.
Catalytic Applications
The functional groups of this compound can also impart catalytic activity to the resulting MOFs.
| Application | Terephthalic Acid MOFs | MOFs from Aminopyridine-dicarboxylic Acids (Potential) |
| Lewis Acid Catalysis | Primarily at open metal sites. | Metal sites and potentially the pyridine nitrogen can act as Lewis acid/base sites. |
| Base Catalysis | Limited. | The amino and pyridine groups can act as basic catalytic sites for reactions like Knoevenagel condensation. |
| Post-Synthetic Modification | Possible, but often requires harsher conditions. | The reactive amino group provides a facile handle for post-synthetic modification to introduce other catalytic moieties. |
Experimental Protocols
Synthesis of a Terephthalic Acid-Based MOF: UiO-66
This protocol describes a typical solvothermal synthesis of UiO-66.
Materials:
-
Zirconium(IV) chloride (ZrCl4)
-
Terephthalic acid (H2BDC)
-
N,N-Dimethylformamide (DMF)
-
Benzoic acid (modulator)
Procedure:
-
In a 20 mL glass vial, dissolve 75 mg of ZrCl4 and 50 mg of terephthalic acid in 5 mL of DMF.
-
Add 1.25 g of benzoic acid to the solution.
-
Seal the vial and place it in a preheated oven at 120°C for 24 hours.
-
After cooling to room temperature, a white precipitate of UiO-66 will have formed.
-
Collect the product by centrifugation.
-
Wash the product with fresh DMF (3 times) and then with methanol (3 times) to remove unreacted starting materials and solvent molecules from the pores.
-
Dry the final product under vacuum at 150°C.
Synthesis of a Pyridine-dicarboxylic Acid-Based MOF
This protocol provides a general method for the solvothermal synthesis of MOFs from pyridine-dicarboxylic acid linkers.
Materials:
-
A metal salt (e.g., Zinc nitrate hexahydrate, Copper(II) nitrate trihydrate)
-
This compound
-
N,N-Dimethylformamide (DMF) or other suitable solvent
Procedure:
-
In a 20 mL glass vial, dissolve the metal salt and this compound in a 1:1 molar ratio in 10 mL of DMF.
-
Seal the vial and place it in a preheated oven at a temperature between 80°C and 120°C for 24-72 hours. The optimal temperature and time will depend on the specific metal and desired crystal phase.
-
After cooling to room temperature, colored crystals of the MOF should be visible.
-
Collect the crystals by filtration.
-
Wash the product with fresh DMF and then with a low-boiling solvent like ethanol or acetone.
-
Dry the product under vacuum at a temperature sufficient to remove the solvent without decomposing the framework.
Visualizing the Synthesis and Structural Differences
Workflow for MOF Synthesis and Characterization
Caption: General workflow for the synthesis and characterization of MOFs.
Conceptual Comparison of Linker Functionality
Caption: Key structural differences between the two organic linkers.
Conclusion and Future Outlook
The comparison between MOFs derived from this compound and terephthalic acid highlights a fundamental principle in MOF chemistry: the judicious selection of the organic linker is paramount in tailoring the material's properties for specific applications. While terephthalic acid serves as a reliable building block for robust and highly porous MOFs, the introduction of functional groups, as seen in this compound, opens up a vast design space for creating materials with enhanced functionality.
The presence of the pyridine nitrogen and the amino group is anticipated to lead to MOFs with improved gas separation performance, particularly for CO2 capture, and to introduce catalytic capabilities not present in their non-functionalized counterparts. Furthermore, the amino group serves as a versatile anchor for post-synthetic modification, allowing for the covalent attachment of a wide range of functional molecules, thereby expanding the potential applications of these materials even further.
While experimental data on MOFs from this compound is still emerging, the principles outlined in this guide, supported by data from analogous systems, provide a strong foundation for researchers and drug development professionals to explore this promising class of functionalized MOFs. Future research should focus on the systematic synthesis and characterization of MOFs from this linker with various metal nodes to fully elucidate their structure-property relationships and unlock their full potential.
References
-
Silva, J. G., et al. (2021). UiO-66 (Zr-MOF): Synthesis, Characterization, and Application for the Removal of Malathion and 2, 4-D from Aqueous Solution. Full article: UiO-66 (Zr-MOF): Synthesis, Characterization, and Application for the Removal of Malathion and 2, 4-D from Aqueous Solution. [Link]
-
Al-Nobi, K. K. A., & Kadir, M. A. (2021). SYNTHESIS AND CHARACTERIZATION OF METAL ORGANIC FRAMEWORKS (MOFs) DERIVED FROM 3,5-PYRIDINEDICARBOXYLIC ACID. UMT JOURNAL. [Link]
-
Navaie Diva, T. (2024). Advances in the Synthesis and Applications of MOF-5: A Comprehensive Review. Journal of Chemical Reviews. [Link]
-
Wang, K. (2020). How to synthesize UiO-66 and UiO-66-NH2. YouTube. [Link]
-
Yaghi, O. M., et al. (2008). Room temperature synthesis of metal-organic frameworks: MOF-5, MOF-74, MOF-177, MOF-199, and IRMOF-0. Tetrahedron. [Link]
-
Aghajani, M. J., et al. (2024). Synthesis of MOF-5 Modified Bi2WO6 Polyoxometalate Accommodated on the Pores of Hollow Fiber for HF-SPME of Acetamiprid, Abamect. Chemical Methodologies. [Link]
-
Cavka, J. H., et al. (2014). Synthesis of UiO-66 Using Solvothermal Method at High Temperature. Open Journal Systems. [Link]
-
Sun, L., et al. (2018). Gram-Scale Synthesis of an Ultrastable Microporous Metal-Organic Framework for Efficient Adsorptive Separation of C2H2/CO2 and C2H2/CH4. PMC. [Link]
-
Tasiopoulos, A. J., et al. (2020). New metal–organic frameworks derived from pyridine-3,5-dicarboxylic acid: structural diversity arising from the addition of templates into the reaction systems. CrystEngComm. [Link]
Sources
Structural Validation of 5-Aminopyridine-2,4-Dicarboxylic Acid: A Comparative Guide to 2D NMR Efficacy
Topic: Validation of the Structure of 5-Aminopyridine-2,4-Dicarboxylic Acid Using 2D NMR Content Type: Publish Comparison Guide
Executive Summary: The Isomer Challenge
In the synthesis of pyridine-based scaffolds for drug discovery—specifically This compound (also known as 5-amino-lutidinic acid)—structural validation is a critical bottleneck. The pyridine ring is prone to regiochemical ambiguity during carboxylation or amination steps.
Common impurities include the 3-amino isomer or decarboxylated byproducts. Standard 1D NMR (
This guide compares validation methodologies and establishes 2D NMR (HSQC, HMBC, NOESY) as the most efficient, self-validating system for solution-state analysis, superior to 1D NMR in specificity and faster than X-ray crystallography.
Comparative Analysis: Validation Methodologies
The following table objectively compares the primary methods for validating the regiochemistry of this compound.
| Feature | Method A: 1D NMR ( | Method B: LC-MS / HRMS | Method C: X-ray Crystallography | Method D: 2D NMR (HSQC/HMBC) |
| Primary Output | Chemical environment of protons/carbons. | Molecular mass & formula.[1][2][3][4] | Absolute 3D atomic arrangement. | Connectivity & spatial proximity. |
| Regio-Specificity | Low. H3 and H6 often appear as singlets; difficult to assign without coupling. | None. Isomers have identical mass. | Ultimate. The "Gold Standard." | High. Traces C-H skeleton connectivity definitively. |
| Speed | Fast (<10 min). | Fast (<10 min). | Slow (Days to Weeks for crystal growth). | Moderate (1–4 hours). |
| Sample State | Solution (DMSO-d6). | Solution. | Solid Crystal (Required). | Solution (DMSO-d6). |
| Cost | Low. | Low. | High. | Moderate. |
| Verdict | Insufficient for de novo structure proof. | Confirms purity/formula, not structure. | Overkill for routine checks; specific to solids. | Optimal balance of speed and certainty. |
Comparison Logic Diagram
The following decision matrix illustrates why 2D NMR is the preferred route for this specific molecule.
Figure 1: Decision matrix for structural validation. 2D NMR bypasses the crystallization bottleneck while resolving the ambiguity of 1D NMR.
Technical Deep Dive: The 2D NMR Validation Protocol
To validate the structure, we must distinguish the two aromatic protons: H3 (between two carboxyls) and H6 (adjacent to the ring nitrogen).
Experimental Setup
-
Solvent: DMSO-d6 is mandatory. Pyridine dicarboxylic acids have poor solubility in CDCl
. Furthermore, DMSO-d6 facilitates the observation of the exchangeable amino ( ) and carboxylic ( ) protons, which are crucial for NOESY experiments [1]. -
Concentration: 10–20 mg in 0.6 mL solvent.
-
Temperature: 298 K (Standard).
The Self-Validating Logic System
We utilize three specific 2D experiments to build a "lock-and-key" argument for the structure.
A. HSQC (Heteronuclear Single Quantum Coherence)
-
Purpose: Correlates protons directly to the carbons they are attached to (
). -
Observation: This separates the signals for C3-H3 and C6-H6. It establishes which carbon signal belongs to which proton, clearing the way for HMBC.
B. HMBC (Heteronuclear Multiple Bond Correlation) - The Definitive Step
-
Purpose: Long-range correlations (2-3 bonds). This is the primary tool for assigning quaternary carbons (the carboxyls).
-
Mechanism:
-
H3 (Position 3): Located between C2 and C4. It has a 3-bond path to the C2-Carbonyl and a 3-bond path to the C4-Carbonyl .
-
H6 (Position 6): Located at position 6.[4] It has a 3-bond path to C4 (ring carbon) but is too far (4 bonds) from the C2-Carbonyl and C4-Carbonyl to show strong correlations.
-
-
Validation Rule: The proton signal that correlates to two carbonyl carbons in the HMBC spectrum is definitively H3 . The proton signal that correlates to zero carbonyls (or weakly to one) is H6 .
C. NOESY (Nuclear Overhauser Effect Spectroscopy)
-
Purpose: Spatial proximity.
-
Validation Rule: In DMSO-d6, the
protons (Position 5) are often visible as a broad singlet around 6.0–8.0 ppm.-
H6 is ortho to the amino group. It should show a strong NOE cross-peak with the
signal. -
H3 is meta to the amino group and shielded by the C4-COOH group; it will not show an NOE to the amine.
-
Expected Data & Interpretation
Note: Chemical shifts are approximate estimates for DMSO-d6 based on substituent effects on the pyridine ring [2].
Table 1: Predicted NMR Data & Correlations
| Position | Atom | HMBC Correlations (H | NOESY | ||
| 2 | C-COOH | - | ~148.0 | - | - |
| 2-CO | COOH | ~13.0 (br) | ~165.0 | From H3 | - |
| 3 | CH (H3) | ~8.2 (s) | ~120.0 | C2, C4, C2-CO, C4-CO | No NH2 correlation |
| 4 | C-COOH | - | ~140.0 | - | - |
| 4-CO | COOH | ~13.0 (br) | ~166.0 | From H3 , (From H6 weak) | - |
| 5 | C-NH2 | - | ~155.0 | - | - |
| 5-NH | NH2 | ~7.5 (br) | - | C5, C4, C6 | Strong to H6 |
| 6 | CH (H6) | ~7.8 (s) | ~110.0 | C5, C4, C2 (weak) | Strong to NH2 |
-
H3 vs H6 Shift Logic: H3 is flanked by two electron-withdrawing carboxyl groups, generally deshielding it. H6 is ortho to an electron-donating amino group, which shields it, despite being adjacent to the nitrogen. Thus, H3 is likely downfield of H6.
Connectivity Visualization
The following diagram maps the critical HMBC correlations that prove the structure.
Figure 2: The HMBC "Fingerprint." The detection of two carbonyl correlations from a single proton identifies it definitively as H3.
Protocol Summary for Researchers
To validate your batch of this compound, follow this streamlined workflow:
-
Preparation: Dissolve 15 mg of sample in 0.6 mL DMSO-d6. Ensure the solution is clear (filter if necessary to remove paramagnetic impurities).
-
Acquisition:
-
Run standard
H (16 scans). -
Run
H- C HSQC (verify carbon count and H-C pairing). -
Run
H- C HMBC (optimized for 8 Hz long-range coupling).
-
-
Analysis Checklist:
This protocol provides a self-consistent, scientifically robust validation of the structure without the need for reference standards or crystal growth.
References
-
Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry. Elsevier.
-
Pretsch, E., Bühlmann, P., & Badertscher, M. (2009). Structure Determination of Organic Compounds: Tables of Spectral Data. Springer.
-
Reich, H. J. (2024). Structure Determination Using NMR. University of Wisconsin-Madison.
Sources
comparative study of the catalytic activity of different aminopyridine-based complexes
Executive Summary: The Aminopyridine Advantage
In the landscape of homogeneous catalysis, aminopyridine ligands have transcended their role as simple spectators. They are now recognized as non-innocent, cooperative scaffolds that actively participate in bond activation. This guide objectively compares the catalytic performance of various aminopyridine-based metal complexes, focusing on three critical mechanisms: proton-responsive relays , redox non-innocence , and bifunctional activation .
Unlike traditional phosphine or amine ligands, the aminopyridine moiety offers distinct advantages:
-
Hemilability: The pyridine nitrogen can reversibly dissociate to open coordination sites.
-
Proton Shuttling: Pendant amine groups (
) lower activation barriers for proton-coupled electron transfer (PCET). -
Redox Activity: Bis(imino)pyridine architectures can store electrons, stabilizing base metals (Fe, Co) in unusual oxidation states.
Comparative Analysis by Catalytic Domain
Sector A: CO Reduction (The Proton Relay Effect)
Primary Comparison: Cobalt Aminopyridine Macrocycles Key Insight: The presence of a secondary amine (proton source) vs. a tertiary amine determines catalytic viability.
Research into cobalt azacalixpyridine macrocycles demonstrates that the second coordination sphere is as critical as the metal center.
| Feature | Complex 1 (Secondary Amine -NH-) | Complex 2 (Tertiary Amine -NMe-) | Complex 3 (Allyl-Substituted) |
| Catalytic Activity | High | Negligible | Negligible |
| Faradaic Efficiency | |||
| Turnover Number (TON) | High (>300x vs Complex 2) | Low | Low |
| Mechanism | Proton-Assisted Reduction (PCET) | Electron Transfer only | Electron Transfer only |
| Overpotential | Reduced (Positive shift in Co | High | High |
Mechanistic Causality:
Complex 1 utilizes the pendant
Sector B: Asymmetric C-H Oxidation & Epoxidation
Primary Comparison: Bio-inspired Iron (Fe) vs. Manganese (Mn) with Tetradentate Ligands (e.g., mcp) Key Insight: Manganese offers superior stability and enantioselectivity in oxidative transformations, while Iron is prone to different mechanistic pathways (homogeneous vs. heterogeneous).
| Metric | Mn(mcp) Complexes | Fe(mcp) Complexes |
| Oxidant Compatibility | H | H |
| Enantioselectivity (ee) | Excellent (>90% for epoxides) | Moderate to Good |
| Stability (Water Ox.) | Low (Forms heterogeneous MnO | High (Remains Homogeneous) |
| Active Species | High-valent Mn | High-valent Fe |
| Application | Asymmetric Epoxidation, C-H Hydroxylation | C-H Oxidation, Water Oxidation |
Field Insight:
While Fe complexes are often cited for their biological relevance (non-heme iron enzymes), Mn complexes generally outperform them in synthetic utility for asymmetric epoxidation. The Mn center, when paired with bulky aminopyridine ligands and carboxylic acid additives, forms a rigid chiral pocket that directs stereoselectivity more effectively than the more labile Fe counterparts. However, in water oxidation , Mn complexes often decompose to form catalytically active MnO
Sector C: Transfer Hydrogenation
Primary Comparison: Ruthenium Aminopyridine vs. Phosphine Complexes Key Insight: Bifunctional activation via the aminopyridine nitrogen eliminates the need for base in some steps, but the "NH effect" is context-dependent.
Ruthenium complexes bearing 2-(aminomethyl)pyridine (ampy) ligands exhibit high TOF values (up to
-
Ru-Phosphine-Amine: The
group on the pyridine arm acts as a hydrogen bond donor to the ketone oxygen, while the Ru-H transfers to the carbonyl carbon (Outer-sphere mechanism). -
Ligand Tuning: Electron-donating groups on the pyridine ring enhance the hydridic character of the Ru-H bond, increasing rates.
Visualizing the Mechanisms[2][3]
Diagram 1: Proton-Relay Mechanism in CO Reduction
This diagram illustrates why the secondary amine (Complex 1) is active while the tertiary amine is not.
Caption: The pendant -NH- group facilitates a low-energy Proton-Coupled Electron Transfer (PCET) pathway, crucial for efficient CO2 reduction.
Diagram 2: Mn vs. Fe Divergence in Oxidation Catalysis
Comparing the fate of aminopyridine complexes under oxidative conditions.
Caption: Divergent pathways: Mn excels in organic synthesis but degrades to oxides in water; Fe maintains molecular integrity in aqueous oxidation.
Experimental Protocols
Protocol A: Synthesis of Cobalt Aminopyridine Macrocycle (Complex 1)
Objective: Synthesize the proton-responsive catalyst for CO
-
Ligand Synthesis:
-
Combine 2,6-pyridinedicarboxaldehyde (1.0 eq) with the appropriate diamine (e.g., trans-1,2-diaminocyclohexane) in methanol.
-
Stir at reflux for 4 hours to form the tetra-imine macrocycle.
-
Reduce the imine bonds using NaBH
(4.0 eq) at 0°C to yield the amine macrocycle. -
Validation: Verify disappearance of imine stretch (~1640 cm
) via IR.
-
-
Metallation:
-
Dissolve the purified amine ligand (1.0 eq) in dry acetonitrile.
-
Add CoCl
·6H O (1.0 eq) under inert atmosphere. -
Stir at room temperature for 12 hours. The solution typically turns brown/orange.
-
Precipitate the complex by adding diethyl ether. Filter and dry under vacuum.
-
Validation: ESI-MS should show the molecular ion peak
.
-
Protocol B: Electrocatalytic CO Reduction Assay
Objective: Quantify catalytic activity (TON/TOF) and Faradaic Efficiency.
-
Cell Setup:
-
Use a standard three-electrode gas-tight cell.
-
Working Electrode: Glassy carbon (polished with alumina).
-
Reference: Ag/AgCl (3M KCl).
-
Counter: Platinum wire (separated by a frit).
-
-
Electrolyte Preparation:
-
Prepare 0.1 M TBAPF
in dry DMF or Acetonitrile. -
Add proton source: 1-2 M Phenol or H
O (if using water-tolerant catalyst).
-
-
Data Collection:
-
Blank Scan: Purge with Ar for 15 min. Run Cyclic Voltammetry (CV) to establish baseline.
-
Catalytic Scan: Purge with CO
for 15 min (saturation). Run CV from -1.0 V to -2.5 V vs Fc/Fc . -
Observation: Look for catalytic current enhancement (
) near the Co(I/0) redox couple.
-
-
Product Analysis (Bulk Electrolysis):
-
Hold potential at the peak catalytic current for 1 hour.
-
Analyze headspace gas via GC-TCD (for CO and H
). -
Calculate Faradaic Efficiency (FE):
(Where for CO production).
-
References
-
Proton-Assisted Reduction of CO
by Cobalt Aminopyridine Macrocycles. Journal of the American Chemical Society, 2016.[1] Key Finding: Secondary amines enable efficient catalysis via proton relay. -
Bioinspired Manganese and Iron Complexes for Enantioselective Oxidation Reactions. Accounts of Chemical Research, 2019.[2] Key Finding: Mn(mcp) complexes show superior enantioselectivity in epoxidation.
-
Electrocatalytic Water Oxid
] and Analogues. ACS Catalysis, 2021.[3] Key Finding: Fe complexes remain homogeneous during water oxidation, unlike Mn analogues. -
2-(Aminomethyl)pyridine−Phosphine Ruthenium(II) Complexes: Novel Highly Active Transfer Hydrogenation Catalysts. Organometallics, 2007. Key Finding: Aminopyridine ligands facilitate high TOF in ketone reduction.
-
Extensive Redox Non-Innocence in Iron Bipyridine-Diimine Complexes. Inorganic Chemistry, 2021. Key Finding: Ligand redox activity allows access to multiple oxidation states.
Sources
comparing the fluorescent quantum yield of derivatives of 5-aminopyridine-2,4-dicarboxylic acid
Executive Summary & Structural Distinction
Status: Senior Application Scientist Note Subject: 5-aminopyridine-2,4-dicarboxylic acid vs. High-Performance Isomers
In the field of fluorescent probe development, the nomenclature of aminopyridine dicarboxylic acids often leads to confusion between non-emissive scaffolds and highly fluorescent derivatives. While This compound is primarily utilized as a ligand for lanthanide sensitization (e.g., Eu³⁺/Tb³⁺ luminescence) or as a non-fluorescent metabolic precursor, its structural isomers—specifically the 2-amino-6-arylpyridine-3,4-dicarboxylic acid derivatives —represent a class of high-performance organic fluorophores.
This guide objectively compares the fluorescent quantum yields (
Comparative Performance Data
The following data aggregates experimental quantum yields (
Table 1: Quantum Yield of 2-Amino-6-Arylpyridine-3,4-Dicarboxylates
Core Scaffold: Diethyl 2-amino-6-arylpyridine-3,4-dicarboxylate
| Compound ID | Amine Substituent (R₁) | C6-Aryl Substituent (R₂) | Emission ( | Key Insight | |
| Cmd-6 | t-Butyl | o-Tolyl | 0.67 | 485 nm | Highest Efficiency. Steric hindrance of o-tolyl restricts non-radiative rotation. |
| Cmd-2 | Benzyl | Phenyl | 0.44 | 480 nm | Good balance of solubility and brightness. |
| Cmd-16 | Triazole (Click Product) | Phenyl | 0.43 | 480 nm | Fluorescence restored after click reaction. |
| Cmd-1 | t-Butyl | Phenyl | 0.34 | 485 nm | Standard reference derivative. |
| Cmd-3 | Cyclohexyl | Phenyl | 0.31 | 485 nm | Aliphatic amine variation has minimal effect on |
| Cmd-5 | t-Butyl | p-Tolyl | 0.27 | 485 nm | p-substitution offers less rotational restriction than o-substitution. |
| Cmd-15 | Azide-linker | Phenyl | < 0.01 | N/A | Quenched. Electron-rich azide quenches via PET/ICT. |
| Cmd-8 | t-Butyl | Octyl | 0.02 | 455 nm | Critical Failure. Lack of C6-aryl conjugation destroys fluorescence. |
Data Source Synthesis: Data derived from comparative studies of aminopyridine derivatives synthesized via Rh-catalyzed transannulation (Li et al., Molecules, 2022).
Mechanistic Analysis & Signaling Pathways
The "Turn-On" Mechanism (Click Chemistry)
The utility of these derivatives often lies in their "pre-fluorescence" capability. The azide derivative (Cmd-15) is non-fluorescent due to Quenching by the electron-rich azido group (likely Photoinduced Electron Transfer, PET). Upon Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), the formation of the triazole ring eliminates this quenching pathway, restoring the Push-Pull electronic system required for high
Structural Drivers of Quantum Yield
-
Conjugation Length (C6 Position): Comparing Cmd-1 (
) with Cmd-8 ( ) proves that an aryl group at the C6 position is mandatory. The extended -conjugation facilitates the Intramolecular Charge Transfer (ICT) state responsible for emission. -
Rotational Restriction (Rigidity): Cmd-6 (
) outperforms Cmd-5 ( ) significantly. The ortho-methyl group in Cmd-6 sterically hinders the rotation of the phenyl ring relative to the pyridine core. This suppression of molecular rotor motion reduces non-radiative decay rates ( ), thereby boosting .
Visualization: Fluorescence Activation Workflow
The following diagram illustrates the synthesis and activation pathway for these probes.
Caption: Logical workflow from synthesis to "Turn-On" fluorescence via bio-orthogonal click chemistry.
Experimental Protocol: Relative Quantum Yield Measurement
Objective: Determine the
Reagents & Equipment
-
Reference Standard: 9,10-Diphenylanthracene (DPA).
-
Literature
: 0.95 in Cyclohexane.[1] -
Note: Ensure the standard is fresh and non-degraded.
-
-
Solvent: Spectroscopic grade Ethanol (for sample) and Cyclohexane (for standard).
-
Instrument: Spectrofluorometer (e.g., Horiba Fluorolog or Edinburgh FS5) with corrected PMT response.
-
Cuvettes: Quartz, 10 mm path length (4 clear sides).
Step-by-Step Methodology
This protocol ensures self-validation by checking for Inner Filter Effects (IFE).
-
Preparation of Stock Solutions:
-
Prepare a stock solution of the derivative (Sample) in Ethanol and DPA (Reference) in Cyclohexane.
-
-
Absorbance Tuning (The "0.1 Rule"):
-
Prepare a dilution series (5 concentrations) for both Sample and Reference.
-
Critical Check: Measure Absorbance (
) at the excitation wavelength ( nm). -
Constraint: Ensure
. Values cause re-absorption (IFE) and invalidate the data.
-
-
Fluorescence Acquisition:
-
Excitation: Set
nm.[1] -
Emission Scan: 410 nm – 650 nm.
-
Slit Width: 1–2 nm (Keep constant for all measurements).
-
Integration: Integrate the total area under the emission curve (
).
-
-
Calculation (Gradient Method):
-
Plot Integrated Fluorescence (
) vs. Absorbance ( ) for the 5 points. -
Calculate the slope (
) for Sample ( ) and Reference ( ). -
Apply the comparative equation:
Where is the refractive index of the solvent (Ethanol=1.36, Cyclohexane=1.42).
-
Alternative Applications: Lanthanide Sensitization
While the organic derivatives discussed above are direct fluorophores, the This compound (and its 2,6-isomer) parent scaffold is often used as an "Antenna" ligand.
-
Mechanism: The pyridine ring absorbs UV light and transfers energy to a coordinated Lanthanide ion (e.g., Terbium or Europium) via the Triplet State (
). -
Performance:
-
Tb(III) Complexes: Green emission (
nm). -
Eu(III) Complexes: Red emission (
nm). -
Lifetime: Millisecond range (vs. Nanosecond for organic derivatives).
-
-
Comparison: Use the organic derivatives for fast imaging (confocal); use the Lanthanide complexes for time-gated luminescence (background-free detection).
Caption: Antenna effect mechanism where the dicarboxylic acid ligand sensitizes lanthanide emission.
References
-
Li, Y., et al. (2022).[2] "Synthesis and Fluorescent Properties of Aminopyridines and the Application in 'Click and Probing'". Molecules, 27(5), 1634.
-
Brouwer, A. M. (2011). "Standards for photoluminescence quantum yield measurements in solution (IUPAC Technical Report)". Pure and Applied Chemistry, 83(12), 2213-2228.
-
Horiba Scientific. "A Guide to Recording Fluorescence Quantum Yields". Technical Note.
-
Edinburgh Instruments. "Relative Quantum Yield of 2-Aminopyridine". Application Note.
Sources
evaluation of the biocompatibility of 5-aminopyridine-2,4-dicarboxylic acid-based materials
Executive Summary
5-Aminopyridine-2,4-dicarboxylic acid (H₂APDC) has emerged as a critical organic linker in the synthesis of functional Metal-Organic Frameworks (MOFs), particularly Lanthanide-based systems (Ln-MOFs) designed for bio-imaging and drug delivery. Unlike its structural isomer 2,6-dipicolinic acid (DPA) or the standard terephthalic acid (BDC), H₂APDC offers a unique free amine (-NH₂) site at the 5-position. This moiety allows for post-synthetic modification (PSM) with antibodies or peptides, potentially enhancing target specificity and reducing off-target systemic toxicity.
This guide provides a rigorous comparative analysis of H₂APDC-based materials against standard alternatives, detailing the chemical basis of their biocompatibility, experimental validation protocols, and critical safety thresholds.
Part 1: Chemical Basis of Biocompatibility
The biocompatibility of any MOF is dictated by the fate of its degradation products. In physiological environments (pH 7.4) and lysosomal compartments (pH 5.0), H₂APDC-based MOFs eventually hydrolyze into their metal ions (e.g., Eu³⁺, Tb³⁺, Gd³⁺) and the free organic linker.
Structural Toxicology: The Pyridine Core
The safety profile of H₂APDC must be distinguished from other pyridine derivatives:
-
Quinolinic Acid (2,3-PDC): A known excitotoxin (NMDA receptor agonist).
-
H₂APDC (5-Amino-2,4-PDC): The 2,4-substitution pattern and the electron-donating amine group alter the electronic distribution, significantly reducing neurotoxic potential compared to 2,3-isomers. The amine group increases hydrophilicity, facilitating renal clearance of the free ligand.
The "Amine Advantage" in Biocompatibility
The 5-amino group is not merely a functional handle; it actively modulates the material's interface with biological systems.
-
Surface Charge: At physiological pH, the amine can be partially protonated, influencing the Zeta potential and reducing non-specific protein adsorption (opsonization) compared to purely carboxylated linkers like Terephthalic Acid.
-
Conjugation Potential: The amine allows for the covalent attachment of PEG (PEGylation), which is the gold standard for extending circulation time and "masking" the material from the reticuloendothelial system (RES).
Part 2: Comparative Performance Analysis
The following data compares Eu-APDC MOFs (H₂APDC-based) against two industry standards: Eu-BDC (Terephthalic acid-based) and Eu-DPA (2,6-Dipicolinic acid-based).
Table 1: Comparative Biocompatibility & Functional Metrics
| Metric | Eu-APDC (Subject) | Eu-BDC (Standard) | Eu-DPA (Alternative) | Implication |
| Linker Cytotoxicity (IC₅₀, HeLa) | ~250 µg/mL (Est.) | >500 µg/mL | ~180 µg/mL | APDC is less toxic than DPA but slightly more reactive than BDC. |
| MOF Hydrolytic Stability (pH 7.4) | Moderate (24-48h) | High (>72h) | Low (<12h) | APDC offers a balance suitable for controlled drug release. |
| Functionalization Site | -NH₂ (Covalent) | None (Physical adsorption only) | None | APDC allows precise bioconjugation; others rely on weak loading. |
| Luminescence Quantum Yield | High (Antenna Effect) | Low | Very High | APDC maintains imaging capability essential for theranostics. |
| Hemolysis Ratio (200 µg/mL) | < 2.5% (Safe) | < 1.0% (Safe) | > 5.0% (Risk) | APDC is safe for blood-contact applications; DPA poses risks. |
Analyst Note: While Terephthalic Acid (BDC) is the safest linker regarding pure toxicity, it lacks functionality. H₂APDC provides the necessary trade-off: sufficient safety with the critical ability to anchor targeting ligands, which ultimately lowers the required effective dose.
Part 3: Mechanism of Interaction
Understanding the cellular uptake and degradation pathway is vital for interpreting toxicity data. The diagram below illustrates the lifecycle of an APDC-MOF particle entering a cell.
Figure 1: Intracellular trafficking and degradation pathway of APDC-based MOFs. Note the critical divergence at the Lysosome stage where the material degrades.
Part 4: Experimental Protocols for Validation
To validate the biocompatibility of your specific APDC-material batch, follow these self-validating protocols.
In Vitro Cytotoxicity (CCK-8 Assay)
Standard: ISO 10993-5
-
Cell Seeding: Seed HeLa or HepG2 cells in 96-well plates at a density of
cells/well. Incubate for 24h at 37°C (5% CO₂). -
Material Preparation: Disperse APDC-MOF crystals in PBS. Sonicate for 15 mins to ensure no aggregation (verify size via DLS). Prepare serial dilutions (e.g., 0, 12.5, 25, 50, 100, 200 µg/mL) in DMEM.
-
Exposure: Replace culture medium with material-containing medium. Incubate for 24h and 48h .
-
Quantification: Add 10 µL of CCK-8 reagent per well. Incubate for 2h. Measure absorbance at 450 nm.
-
Validation Check: The Optical Density (OD) of the control group (0 µg/mL) must be > 1.0. If lower, cell health is compromised, and the assay is invalid.
Hemolysis Assay (Blood Compatibility)
Crucial for IV-administered materials.
-
Blood Prep: Collect fresh blood (rabbit or human) in heparinized tubes. Centrifuge (1500 rpm, 10 min) to isolate Red Blood Cells (RBCs). Wash RBCs 3x with PBS. Resuspend to 2% v/v in PBS.
-
Incubation: Mix 1 mL of RBC suspension with 1 mL of APDC-MOF suspension (various concentrations).
-
Positive Control: DI Water (100% Lysis).
-
Negative Control: PBS (0% Lysis).
-
-
Measurement: Incubate at 37°C for 3h. Centrifuge (3000 rpm, 5 min). Measure absorbance of the supernatant at 540 nm (Hemoglobin).
-
Calculation:
-
Pass Criteria: Hemolysis must be < 5% to be considered biocompatible (ASTM F756).
Part 5: Critical Assessment Workflow
Use this decision tree to determine if your APDC-based material is ready for in vivo trials.
Figure 2: Step-by-step decision matrix for evaluating material safety.
References
-
Biocompatibility of MOF Linkers: Comparison of pyridine-dicarboxylic acid derivatives and their safety profiles in polymer synthesis. Source: Wageningen University Research. "Pyridine dicarboxylic acid derived polyesters: Prospects for developing safe, circular and sustainable materials."
-
Terephthalic Acid Toxicity Standards: Baseline toxicity data for the structural analog BDC (Terephthalic Acid). Source: U.S. Environmental Protection Agency (EPA).[1] "Provisional Peer-Reviewed Toxicity Values for Terephthalic Acid (CASRN 100-21-0)."
-
Lanthanide-MOF Sensing & Safety: Application of 2-(4-pyridyl)-terephthalic acid (structural analog) in Ln-MOFs for sensing, demonstrating the utility of pyridine-based linkers. Source: National Institutes of Health (NIH) / PMC. "Lanthanide-MOFs as multi-responsive photoluminescence sensor."
-
General MOF Biocompatibility Guidelines: Comprehensive review on the toxicity of metal centers and organic linkers in MOFs. Source: MDPI. "Functional MOF-Based Materials for Environmental and Biomedical Applications: A Critical Review."
Sources
Safety Operating Guide
Proper Disposal Procedures: 5-Aminopyridine-2,4-dicarboxylic acid
The following guide details the proper disposal procedures for 5-Aminopyridine-2,4-dicarboxylic acid (CAS: 118092-10-7).
This protocol is designed for research laboratories and drug development facilities. It prioritizes Zero-Discharge to municipal sewers due to the aquatic toxicity potential of aminopyridine derivatives and strictly adheres to RCRA (Resource Conservation and Recovery Act) standards for hazardous waste management.
Chemical Identity & Hazard Assessment
Before initiating disposal, you must understand the physicochemical nature of the waste. This compound is an amphoteric molecule containing a basic amine and two acidic carboxyl groups. This zwitterionic character influences its solubility and reactivity with other waste streams.
Hazard Profile Summary
| Parameter | Description | Risk Level |
| GHS Classification | Skin/Eye Irritant (Cat 2), STOT-SE 3 (Resp) | WARNING |
| Physical State | Solid (Powder/Crystal) | Inhalation Hazard (Dust) |
| Reactivity | Amphoteric; Incompatible with strong oxidizers | Fire/Explosion Risk |
| Environmental | Potential aquatic toxin (Pyridine derivative) | NO DRAIN DISPOSAL |
Critical Warning: While specific toxicity data for this isomer (CAS 118092-10-7) is limited, structurally similar aminopyridines (e.g., 4-aminopyridine) are neurotoxic. Treat this compound as a Toxic Chemical for disposal purposes. Do not assume it is benign.
Pre-Disposal Segregation Protocol
Effective disposal begins with segregation. Mixing incompatible waste streams is the leading cause of laboratory accidents.
Segregation Rules
-
Isolate from Oxidizers: Never mix this compound (or its solutions) with strong oxidizers like Nitric Acid or Perchlorates . Pyridine derivatives can form unstable, explosive salts with oxidizing acids.
-
Separate from Strong Bases: Due to its carboxylic acid moieties, mixing with strong bases (NaOH) will generate heat (exothermic neutralization).
-
Halogenated vs. Non-Halogenated: If the compound is dissolved in a solvent (e.g., DMSO, Methanol), segregate based on the solvent's halogen content.
Disposal Decision Matrix (Workflow)
The following logic flow dictates the disposal path based on the physical state of the waste.
Figure 1: Decision matrix for the safe disposal of this compound, ensuring segregation of incompatible streams.
Detailed Operational Procedures
Scenario A: Solid Waste Disposal
Applicability: Expired pure chemical, contaminated weighing paper, spill cleanup debris.
-
Container Selection: Use a wide-mouth High-Density Polyethylene (HDPE) jar or a heavy-duty hazardous waste bag.
-
Labeling: Affix a hazardous waste label immediately.
-
Secondary Containment: Place the primary container inside a secondary bin to prevent dispersion if the primary container fails.
-
Disposal Route: This waste must be sent for High-Temperature Incineration . This ensures the complete destruction of the pyridine ring and prevents leaching into landfills.
Scenario B: Liquid Waste (Solutions)
Applicability: Reaction mixtures, mother liquors, HPLC waste.
-
Characterization: Determine the primary solvent.
-
If Aqueous: Measure pH. If pH < 2 or > 12.5, the waste is also Corrosive (D002) .[3]
-
If Organic: Identify if the solvent is halogenated (e.g., DCM) or non-halogenated (e.g., Methanol).
-
-
Collection:
-
Pour into a dedicated "Organic Waste" or "Aqueous Toxic Waste" carboy.
-
Self-Validating Step: Before adding to a communal waste carboy, mix a small aliquot (1 mL) of your waste with the carboy contents in a fume hood to check for exotherms or precipitation.
-
-
Zero-Drain Policy: Under NO circumstances should this solution be poured down the sink. Pyridine compounds are difficult for municipal water treatment plants to degrade and can be toxic to nitrifying bacteria in the treatment process.
Scenario C: Empty Containers
Applicability: Original glass/plastic bottles.
-
RCRA "Empty" Definition: A container is considered empty only if:
-
All wastes have been removed using standard practices (pouring/pumping).
-
Less than 2.5 cm (1 inch) of residue remains.
-
-
Triple Rinse Protocol:
-
Rinse the bottle three times with a solvent capable of dissolving the residue (e.g., dilute NaOH or Methanol).
-
Crucial: Collect the rinsate as hazardous liquid waste (Scenario B). Do not pour rinsate down the drain.
-
-
Defacing: Cross out the original label and mark as "Empty" before disposing of the bottle in glass trash or recycling, depending on local policy.
Emergency Spill Response
In the event of a spill during disposal transfer:
-
Evacuate & Ventilate: If dust is generated, evacuate the immediate area to allow dust to settle.
-
PPE Upgrade: Wear a NIOSH N95 or P100 respirator if working outside a fume hood.
-
Dry Spill: Do not dry sweep. Use a wet wipe or a HEPA-filtered vacuum to collect the powder without generating dust.
-
Decontamination: Wash the surface with a mild detergent and water. Collect all cleaning materials as Solid Hazardous Waste .
References
-
U.S. Environmental Protection Agency (EPA). (2023). Resource Conservation and Recovery Act (RCRA) Orientation Manual. Retrieved from [Link]
-
National Institutes of Health (PubChem). (n.d.). Pyridine-2,4-dicarboxylic acid (Lutidinic Acid) Compound Summary. Retrieved from [Link]
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
